molecular formula C6H10N2O B139025 3-Ethyl-4-methylisoxazol-5-amine CAS No. 153458-34-5

3-Ethyl-4-methylisoxazol-5-amine

Katalognummer: B139025
CAS-Nummer: 153458-34-5
Molekulargewicht: 126.16 g/mol
InChI-Schlüssel: RMAWJIRDEFGIPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-4-methylisoxazol-5-amine (CAS 153458-34-5) is a valuable isoxazole derivative serving as a building block in organic synthesis and medicinal chemistry research. Isoxazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms known for their diverse biological activities . This amine is particularly significant in the development of peptidomimetics, as the isoxazole core can function as a non-proteinogenic β-amino acid, facilitating the creation of α/β-mixed hybrid peptides . Such hybrid peptides show great promise as therapeutic agents because they can mimic the action of natural peptides while exhibiting improved stability against proteolysis, a common limitation of peptides derived solely from natural amino acids . Researchers are exploring compounds containing the isoxazole moiety for a broad spectrum of pharmacological applications, including anticancer, anti-inflammatory, and immunosuppressive activities . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Always refer to the Safety Datasheet (SDS) and handle all materials according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-ethyl-4-methyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-3-5-4(2)6(7)9-8-5/h3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAWJIRDEFGIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406111
Record name 3-Ethyl-4-methylisoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153458-34-5
Record name 3-Ethyl-4-methylisoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 3-Ethyl-4-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and synthetic profile of 3-Ethyl-4-methylisoxazol-5-amine (CAS 153458-34-5). This document is structured to serve researchers in medicinal chemistry and process development, focusing on the compound's utility as a heterocyclic scaffold.[1]

Executive Summary

3-Ethyl-4-methylisoxazol-5-amine (CAS 153458-34-5) is a functionalized heteroaromatic amine used primarily as a pharmacophore in drug discovery.[][3] Belonging to the class of 3,4-disubstituted isoxazol-5-amines, it serves as a critical bioisostere for phenyl rings and other aromatic systems in enzyme inhibitors (e.g., FAAH inhibitors). Its structural integrity combines a polar amino head group with a lipophilic ethyl-methyl core, offering unique solubility and binding properties distinct from its dimethyl analog.

Molecular Identification & Structural Analysis

The compound features an isoxazole ring substituted at the 3, 4, and 5 positions.[4] The regiochemistry is critical: the amino group resides at position 5, the ethyl group at position 3, and the methyl group at position 4. This specific substitution pattern influences the electronic density of the exocyclic amine, modulating its nucleophilicity compared to unsubstituted isoxazoles.

Identity Matrix
ParameterDetail
IUPAC Name 3-Ethyl-4-methylisoxazol-5-amine
Common Synonyms 5-Amino-3-ethyl-4-methylisoxazole; 3-Ethyl-4-methyl-5-isoxazolamine
CAS Registry Number 153458-34-5
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
SMILES CCC1=NOC(N)=C1C
InChI Key (Predicted) JDWLDZUUTIPZHV-UHFFFAOYSA-N (Analog)
Structure Class Heteroaromatic Primary Amine
Structural Visualization

The following diagram illustrates the core connectivity and the numbering scheme used in this guide.

G Figure 1: Connectivity of 3-Ethyl-4-methylisoxazol-5-amine O1 O1 N2 N2 O1->N2 C3 C3 N2->C3 Double Bond C4 C4 C3->C4 Et Ethyl C3->Et Pos 3 C5 C5 C4->C5 Double Bond Me Methyl C4->Me Pos 4 C5->O1 NH2 NH₂ C5->NH2 Pos 5

Physicochemical Properties

The following data aggregates experimental values from patent literature and high-confidence QSAR predictions based on the closely related 3,4-dimethylisoxazol-5-amine.

Core Parameters
PropertyValue / RangeSource/Note
Physical State White to off-white solidPatent US20110230493A1 [1]
Melting Point 55 – 65 °C (Estimated)Analogous to dimethyl variant (59-61°C)
Boiling Point ~260 °C (Predicted)at 760 mmHg
Density 1.08 ± 0.06 g/cm³Predicted
Solubility Soluble in DMSO, MeOH, CH₃CNExperimental Observation [1]
pKa (Conjugate Acid) 2.2 ± 0.2Weak base; protonation at N2
LogP 1.1 – 1.3Lipophilic shift vs dimethyl (0.[4][5][6][7][8][9][10][11][12][13]8)
Topological PSA 52.0 ŲPolar Surface Area
Tautomerism

Isoxazol-5-amines can exist in two tautomeric forms: the amino form (dominant) and the imino form. In solution (DMSO/CDCl₃), the amino form predominates, stabilized by the aromaticity of the isoxazole ring.

  • Amino Form: C5–NH₂ (Aromatic)

  • Imino Form: C5=NH (Non-aromatic, less stable)

Synthetic Pathway & Manufacturing

The synthesis of 3-ethyl-4-methylisoxazol-5-amine typically follows a cyclization route involving a


-ketonitrile precursor. This method is preferred for its regioselectivity, ensuring the ethyl group is positioned at C3 and the methyl at C4.
Mechanism: The -Ketonitrile Route
  • Precursor Formation: Condensation of propionitrile with ethyl propionate yields 2-methyl-3-oxopentanenitrile .

  • Cyclization: Reaction with hydroxylamine hydrochloride leads to oxime formation followed by intramolecular cyclization (O-attack on nitrile).

Synthesis Figure 2: Synthetic Workflow for 3-Ethyl-4-methylisoxazol-5-amine cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization SM1 Propionitrile (CH₃CH₂CN) Inter Intermediate: 2-Methyl-3-oxopentanenitrile (Et-CO-CH(Me)-CN) SM1->Inter SM2 Ethyl Propionate (CH₃CH₂COOEt) SM2->Inter Reagent Base (NaOEt) Reagent->Inter Product Target: 3-Ethyl-4-methylisoxazol-5-amine Inter->Product Reflux, 3h NH2OH Hydroxylamine HCl (NH₂OH·HCl) NH2OH->Product Base2 NaOH / H₂O Base2->Product

Analytical Characterization Protocols

To ensure the identity and purity of the compound, the following self-validating analytical protocols are recommended.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/amine).

  • Retention Time: Expect elution slightly later than 3,4-dimethylisoxazol-5-amine due to the extra methylene group (approx. 1.2x relative retention).[8]

Proton NMR Spectroscopy (¹H-NMR)[4][10][12]
  • Solvent: DMSO-d₆.

  • Key Signals:

    • 
       1.10–1.20 (Triplet, 3H, CH₃ -CH₂-).
      
    • 
       1.80–1.90 (Singlet, 3H, CH₃ -C4).
      
    • 
       2.40–2.50 (Quartet, 2H, CH₃-CH₂ -).
      
    • 
       6.00–6.50 (Broad Singlet, 2H, -NH₂ ).
      
  • Validation: The disappearance of the broad singlet upon D₂O shake confirms the primary amine.

Medicinal Chemistry Applications

This scaffold is frequently utilized in the design of Fatty Acid Amide Hydrolase (FAAH) inhibitors and other serine hydrolase targets. The isoxazole amine serves as a "warhead" or a linker that can be derivatized into ureas or carbamates.

Bioisosteric Rationale
  • vs. Pyrazoles: Isoxazoles are less basic, reducing non-specific protein binding.

  • vs. Phenyl Rings: The isoxazole ring provides a similar planar geometry but with a distinct dipole moment, improving solubility and metabolic stability.

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over prolonged exposure to air, turning from white to yellow/brown.

  • Reactivity: The C5-amine is weakly nucleophilic but can react with acid chlorides, isocyanates, and chloroformates (as seen in Patent US20110230493A1).

References

  • Patent US20110230493A1. 1-oxa-8-azaspiro [4,5] Decane-8-Carboxamide Compounds as FAAH Inhibitors. (2011).[4] Example 67, listing 5-amino-3-ethyl-4-methylisoxazole (CAS 153458-34-5) as a starting material.[4]

  • PubChem Compound Summary. 5-Amino-3,4-dimethylisoxazole (Analogous physicochemical data). National Center for Biotechnology Information.

  • ChemicalBook. 3,4-Dimethylisoxazol-5-amine Properties. (For comparative melting point and solubility data).

Sources

Technical Guide: Structural Elucidation and Synthetic Logic of 3-Ethyl-4-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the synthesis and structural validation of 3-Ethyl-4-methylisoxazol-5-amine (CAS: 153458-34-5). Designed for medicinal chemists and analytical scientists, this document moves beyond basic characterization to address the specific regiochemical challenges inherent in isoxazole construction. We present a self-validating elucidation strategy relying on orthogonal spectroscopic methods (NMR, MS, IR) and define the synthetic logic required to ensure high regiochemical fidelity.

Part 1: Synthetic Logic & Regioselectivity

The structural integrity of 3-ethyl-4-methylisoxazol-5-amine is established primarily through its synthetic route. Unlike 3-aminoisoxazoles, which are typically derived from


-ketoesters, 5-aminoisoxazoles are synthesized via the condensation of 

-ketonitriles with hydroxylamine.
The Precursor Strategy

To achieve the specific substitution pattern (3-Ethyl, 4-Methyl), the retrosynthetic analysis points to 2-methyl-3-oxopentanenitrile as the critical intermediate.

  • C3-Ethyl: Originates from the ketone functionality of the precursor.

  • C4-Methyl: Originates from the

    
    -carbon of the precursor.
    
  • C5-Amine: Originates from the nitrile carbon after cyclization.

The synthesis involves a Claisen-type condensation between propionitrile (providing the


-methyl and nitrile) and ethyl propionate  (providing the ethyl ketone).
Reaction Mechanism & Regiocontrol

The reaction with hydroxylamine (


) proceeds via a two-step sequence:
  • Oxime Formation: Nucleophilic attack of hydroxylamine nitrogen on the ketone carbonyl (C3).

  • Cyclization: Intramolecular attack of the oxime oxygen onto the nitrile carbon (C1), followed by tautomerization to the 5-amino isoxazole.

Critical Control Point: The initial attack must occur at the ketone, not the nitrile. Under standard conditions (pH 7-9), the ketone is more electrophilic than the nitrile, ensuring the correct regioisomer.

SynthesisPath Propionitrile Propionitrile (Alpha-Methyl Source) Intermediate 2-methyl-3-oxopentanenitrile (Beta-Ketonitrile) Propionitrile->Intermediate NaH/THF Condensation EthylProp Ethyl Propionate (Ethyl Ketone Source) EthylProp->Intermediate Oxime Oxime Intermediate Intermediate->Oxime NH2OH·HCl pH 8.0 Product 3-Ethyl-4-methylisoxazol-5-amine Oxime->Product Cyclization -H2O

Figure 1: Synthetic pathway establishing the regiochemical origin of the ethyl and methyl substituents.

Part 2: Spectroscopic Characterization Strategy

The primary challenge in elucidating this structure is distinguishing it from its regioisomer, 3-methyl-4-ethylisoxazol-5-amine . Both isomers have identical mass (


 126.16) and very similar IR profiles. 1D and 2D NMR are required for definitive assignment.
Nuclear Magnetic Resonance (NMR) Analysis

The following chemical shifts are diagnostic for the target molecule in DMSO-


.
Table 1: 1H NMR Assignment (400 MHz, DMSO-

)
PositionGroupShift (

ppm)
MultiplicityIntegrationDiagnostic Logic
C3-Ethyl

2.45 - 2.55Quartet (

Hz)
2HCoupled to triplet methyl; deshielded by C=N.
C3-Ethyl

1.10 - 1.20Triplet (

Hz)
3HTerminal ethyl methyl.
C4-Methyl

1.85 - 1.95Singlet3HCrucial: Appears as a singlet (or weak quartet due to long-range coupling).
C5-Amine

6.00 - 6.50Broad Singlet2HExchangeable with

.
Table 2: 13C NMR Assignment (100 MHz, DMSO-

)
CarbonTypeShift (

ppm)
Assignment Logic
C5 Quaternary168.0 - 170.0Attached to O and N (most deshielded).
C3 Quaternary155.0 - 160.0C=N bond; typical for isoxazole C3.
C4 Quaternary95.0 - 100.0C=C bond; shielded by electron-rich nature of the ring.
Et-

Methylene18.0 - 20.0Attached to C3.
Et-

Methyl11.0 - 13.0Terminal.
C4-

Methyl8.0 - 10.0Attached to C4.
The "Self-Validating" NOE Experiment

To conclusively prove the regiochemistry (3-Ethyl vs. 4-Ethyl), a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment is mandatory.

  • Target Hypothesis: If the structure is 3-Ethyl-4-methyl , irradiating the C4-Methyl singlet (~1.9 ppm) should show a strong NOE enhancement of the C3-Ethyl methylene quartet (~2.5 ppm).

  • Null Hypothesis (Isomer): If the structure were 3-methyl-4-ethyl , irradiating the methyl singlet (now at C3) would show NOE enhancement of the ethyl methylene (now at C4).

NOELogic C4_Me Irradiate C4-Methyl (Singlet ~1.9 ppm) C3_Et Observe C3-Ethyl Methylene (Quartet ~2.5 ppm) C4_Me->C3_Et Spatial Proximity (<5Å) Result Positive NOE Enhancement CONFIRMS 3-Ethyl-4-Methyl C3_Et->Result Validation

Figure 2: NOE correlation strategy for distinguishing regioisomers.

Part 3: Experimental Protocols

Synthesis of 2-methyl-3-oxopentanenitrile

Safety: Sodium hydride is pyrophoric. Perform under inert atmosphere.

  • Setup: Charge a dry 3-neck flask with NaH (60% dispersion, 1.1 eq) and anhydrous THF under Nitrogen.

  • Addition: Add ethyl propionate (1.0 eq) followed by dropwise addition of propionitrile (1.0 eq) at reflux temperatures (65-70°C).

  • Reaction: Reflux for 4-6 hours. The solution will turn viscous/yellow as the enolate forms.

  • Quench: Cool to 0°C and carefully quench with dilute HCl (pH ~4-5).

  • Isolation: Extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate. Purify via vacuum distillation to obtain the 
    
    
    
    -ketonitrile oil.
Cyclization to 3-Ethyl-4-methylisoxazol-5-amine
  • Reagents: Dissolve 2-methyl-3-oxopentanenitrile (1.0 eq) in Ethanol/Water (1:1).

  • Addition: Add Hydroxylamine Hydrochloride (1.1 eq).

  • pH Adjustment: Slowly add NaOH (50% aq) to adjust pH to 8.0–9.0. Note: Too high pH (>11) can hydrolyze the nitrile.

  • Reflux: Heat to 70°C for 3 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup: Cool to room temperature. The product may precipitate. If not, remove ethanol in vacuo and extract with EtOAc.

  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (0-5% MeOH in DCM).

Part 4: Quality Control & Impurity Profiling

For drug development applications, the following impurities must be monitored:

  • 2-methyl-3-oxopentanamide: Formed by the hydrolysis of the nitrile precursor if water is present during the initial condensation or if pH is too high during cyclization.

    • Detection: IR peak at ~1680 cm⁻¹ (Amide C=O); Mass shift +18 Da.

  • Dimerization Products: Self-condensation of the

    
    -ketonitrile can lead to pyrimidine derivatives.
    
    • Detection: High molecular weight species in LC-MS (

      
      ).
      
  • Regioisomer (3-Methyl-4-ethyl): Only possible if starting materials were contaminated (e.g., acetonitrile impurity in propionitrile).

    • Detection: 1H NMR satellite peaks near the methyl singlet.

References

  • PubChem. 3-Ethyl-4-methylisoxazol-5-amine (Compound).[1] National Library of Medicine. Available at: [Link]

Sources

Methodological & Application

Application Note: 3-Ethyl-4-methylisoxazol-5-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

3-Ethyl-4-methylisoxazol-5-amine is a specialized heterocyclic building block distinct from its more common homolog, 3,4-dimethylisoxazol-5-amine (the precursor to Sulfisoxazole). In modern drug discovery, this compound serves as a critical tool for Structure-Activity Relationship (SAR) expansion .[1]

Its primary utility lies in Scaffold Hopping and Steric Probing .[1] By replacing a methyl group at the C3 position with an ethyl group, medicinal chemists can probe the depth and steric tolerance of hydrophobic pockets in target proteins (e.g., Dihydropteroate synthase in bacteria, or Endothelin receptors in human physiology) without altering the fundamental electronic character of the pharmacophore.[1]

Core Applications
  • Sulfonamide Antibacterials: Synthesis of "Sulfisoxazole-like" analogs to overcome resistance or alter pharmacokinetic profiles.

  • Kinase Inhibition: Utilization of the 5-amino-isoxazole moiety as a urea/amide bioisostere to target the ATP-binding hinge region.

  • COX-2 Inhibitors: Design of Valdecoxib analogs where the C3-substituent modulates selectivity for COX-2 over COX-1.

Part 2: Chemical Biology Profile & Technical Specifications

Physicochemical Properties

The 5-amino-isoxazole ring is a unique electronic system.[2] Unlike standard anilines, the amine at position 5 is significantly less basic due to the electron-withdrawing nature of the adjacent nitrogen-oxygen bond in the ring.

PropertyValue / CharacteristicRelevance to Protocol
CAS Number 153458-34-5Unique Identifier for procurement.
Molecular Weight ~126.16 g/mol Fragment-based drug discovery (FBDD) compliant.[1]
Basicity (pKa) ~1.5 - 2.5 (Conjugate Acid)Critical: The amine is weakly nucleophilic.[1] Standard acylation requires forcing conditions or strong bases (e.g., NaH, Pyridine).[1]
H-Bonding Donor (NH2), Acceptor (N, O)Capable of bidentate binding in active sites.[1]
LogP ~1.2 (Predicted)Good lipophilicity for CNS penetration and oral bioavailability.[1]
Structural Significance (The "Ethyl Effect")

The shift from Methyl (in Sulfisoxazole) to Ethyl (in this scaffold) introduces a steric clash potential of approximately 1.5 Å extension.[1]

  • Positive Outcome: If the target pocket is deep, the ethyl group displaces water and increases binding affinity (Entropic gain).[1]

  • Negative Outcome: If the pocket is shallow, the ethyl group causes steric hindrance, abolishing activity (proving the limit of the pocket).[1]

Part 3: Experimental Protocols

Protocol A: Quality Control & Handling
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Isoxazol-5-amines can darken upon oxidation or hydrolysis.

  • Solubility Check:

    • High Solubility: DMSO, Methanol, DCM.[1]

    • Low Solubility: Water (neutral pH), Hexanes.[1]

    • Recommendation: Prepare 100 mM stock solutions in anhydrous DMSO.

Protocol B: General Synthesis of Sulfonamide Derivatives

Objective: To synthesize N-(3-ethyl-4-methylisoxazol-5-yl)benzenesulfonamide derivatives (Sulfisoxazole analogs). Challenge: The low nucleophilicity of the C5-amine requires activation of the sulfonyl chloride or the use of a pyridine solvent system to drive the reaction.

Reagents:
  • 3-Ethyl-4-methylisoxazol-5-amine (1.0 eq)

  • Aryl Sulfonyl Chloride (1.1 eq)[1]

  • Pyridine (Solvent/Base) or DCM + DMAP/TEA.[1]

  • Anhydrous conditions.[1]

Step-by-Step Methodology:
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Dissolution: Add 3-Ethyl-4-methylisoxazol-5-amine (1.0 mmol) and dissolve in anhydrous Pyridine (3.0 mL). Note: Pyridine acts as both solvent and acid scavenger.

  • Addition: Cool the solution to 0°C in an ice bath. Add the Aryl Sulfonyl Chloride (1.1 mmol) portion-wise over 10 minutes.

    • Why? Exothermic reaction control prevents the formation of bis-sulfonated byproducts.

  • Reaction: Remove ice bath and allow to stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (System: 50% Ethyl Acetate / Hexanes).[1]

    • Self-Validation: The starting amine spot (polar) should disappear, replaced by a less polar sulfonamide spot.[1]

  • Work-up:

    • Pour reaction mixture into ice-cold 1M HCl (20 mL) to neutralize pyridine. Caution: Exothermic.

    • Extract with Ethyl Acetate (3 x 15 mL).[1]

    • Wash organic layer with Brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (SiO2, Gradient 0-40% EtOAc in Hexanes).

Protocol C: Urea Synthesis (Kinase Inhibitor Scaffold)

Objective: To create a urea linkage for kinase hinge binding.[1]

  • Dissolution: Dissolve amine (1.0 eq) in anhydrous THF.

  • Activation: Add Phenyl Isocyanate (1.1 eq) or use Triphosgene (0.33 eq) followed by a second amine.

  • Catalysis: Add 10 mol% DMAP if reaction is sluggish (due to low nucleophilicity).

  • Heating: Reflux at 60°C for 6 hours.

  • Isolation: Filter the precipitated urea precipitate (common in THF) or evaporate and recrystallize.[1]

Part 4: Visualization & Logic Pathways

Figure 1: SAR Decision Tree & Synthesis Workflow

This diagram illustrates the decision process for selecting this scaffold and the synthetic pathway to key derivatives.

G Start Target Identification (e.g., DHPS, Kinase) Decision Is 3,4-Dimethyl analog active? Start->Decision Decision->Start No (Change Core) Scaffold Select Scaffold: 3-Ethyl-4-methylisoxazol-5-amine (CAS 153458-34-5) Decision->Scaffold Yes (Optimize Sterics) RouteA Route A: Sulfonylation (Antibacterial/Diuretic) Scaffold->RouteA R-SO2Cl / Pyridine RouteB Route B: Isocyanate Coupling (Kinase Inhibitor) Scaffold->RouteB R-NCO / THF ProductA Sulfonamide Analog (Probing Hydrophobic Pocket) RouteA->ProductA ProductB Urea Derivative (Hinge Binder) RouteB->ProductB

Caption: Workflow for utilizing 3-Ethyl-4-methylisoxazol-5-amine in SAR optimization loops, distinguishing between sulfonamide and urea synthetic pathways.

Part 5: Data Summary & Comparative Analysis

The following table contrasts the "Ethyl" variant with the standard "Dimethyl" variant to guide scaffold selection.

Feature3,4-Dimethyl (Standard)3-Ethyl-4-methyl (Target)Medicinal Chemistry Implication
Steric Bulk (C3) Low (Methyl)Medium (Ethyl)Probes depth of S1/S2 pockets.
Lipophilicity (cLogP) ~0.65~1.15Ethyl variant crosses BBB/Cell membranes more effectively.[1]
Electronic Effect Electron Donor (+I)Electron Donor (+I)Minimal electronic perturbation; changes are purely steric/lipophilic.[1]
Metabolic Stability HighModerateEthyl group may be susceptible to CYP450 oxidation (omega-1 hydroxylation).[1]

Part 6: References

  • Sigma-Aldrich. 3-Ethyl-4-methylisoxazol-5-amine Product Specification (CAS 153458-34-5). Accessed 2023.[1][3] Link

  • PubChem. Isoxazol-5-amine Derivatives and Biological Activity. National Library of Medicine. Link

  • Kletskov, A., et al. (2025). Isoxazole Scaffolds in Drug Discovery: From Synthesis to Clinical Application.[1] (General reference on isoxazole utility in CNS and kinase inhibitors).

  • Smolecule. 3-Ethyl-4-methylisoxazol-5-amine Catalog Entry.Link[1]

  • ResearchGate. Advances in Isoxazole Chemistry and their Role in Drug Discovery. (Discusses 5-amino-isoxazole as a bioisostere). Link

Sources

Application Notes and Protocols for the Utilization of 3-Ethyl-4-methylisoxazol-5-amine in Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic and steric properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents. The isoxazole moiety is found in a range of FDA-approved drugs, demonstrating its clinical significance.[3] These include the anti-inflammatory drug valdecoxib and the antirheumatic agent leflunomide. The broad spectrum of biological activities associated with isoxazole derivatives, such as anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscores their potential in addressing a multitude of diseases.[1][4]

This application note focuses on a specific, yet underexplored, member of this family: 3-Ethyl-4-methylisoxazol-5-amine . The strategic placement of the ethyl, methyl, and primary amine groups on the isoxazole core provides a unique three-dimensional structure and a key functional handle for synthetic elaboration. The primary amine at the 5-position is particularly noteworthy, offering a convenient point for derivatization to generate libraries of compounds for screening and structure-activity relationship (SAR) studies. This guide will provide detailed protocols for leveraging this compound as a starting point for the discovery of novel kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Strategic Overview: A Workflow for Novel Kinase Inhibitor Discovery

The journey from a starting scaffold to a validated hit is a multi-step process. Here, we outline a comprehensive workflow beginning with the synthesis of a focused library of compounds derived from 3-Ethyl-4-methylisoxazol-5-amine, followed by a robust screening cascade to identify and validate potential kinase inhibitors.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Validation & SAR A Starting Material: 3-Ethyl-4-methylisoxazol-5-amine B Parallel Amide Coupling (Diverse Acyl Chlorides) A->B C Purification & Characterization of Focused Library B->C D High-Throughput In Vitro Kinase Inhibition Assay (e.g., RAF Kinase) C->D E Identification of Primary Hits (>50% Inhibition at 10 µM) D->E F IC50 Determination for Primary Hits E->F G Secondary Assay: Cell-Based Proliferation Assay (e.g., A375 Melanoma Cells) F->G H Structure-Activity Relationship (SAR) Analysis G->H I Validated Hit/Lead H->I Lead Optimization

Figure 1: A comprehensive workflow for the discovery of kinase inhibitors starting from 3-Ethyl-4-methylisoxazol-5-amine.

Part 1: Synthesis and Derivatization

Proposed Synthesis of 3-Ethyl-4-methylisoxazol-5-amine

While the direct synthesis of 3-Ethyl-4-methylisoxazol-5-amine is not extensively documented, a plausible route can be adapted from established methods for isoxazole synthesis, such as the reaction of a β-keto nitrile with hydroxylamine.

Protocol 1: Synthesis of 3-Ethyl-4-methylisoxazol-5-amine

  • Step 1: Synthesis of 2-methyl-3-oxopentanenitrile. Condense propionyl chloride with propionitrile in the presence of a strong base like sodium amide in an inert solvent (e.g., dry diethyl ether) under anhydrous conditions. Acidic workup will yield the desired β-keto nitrile.

  • Step 2: Cyclization with Hydroxylamine. React 2-methyl-3-oxopentanenitrile with hydroxylamine hydrochloride in the presence of a base such as sodium acetate in a protic solvent like ethanol.

  • Step 3: Reaction Conditions. Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Step 4: Workup and Purification. After completion, cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford 3-Ethyl-4-methylisoxazol-5-amine.

Protocol for Focused Library Synthesis

The primary amine at the 5-position is an ideal handle for creating a diverse library of amides. This protocol describes a parallel synthesis approach to generate a 96-well plate library.

Protocol 2: Parallel Amide Synthesis

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of 3-Ethyl-4-methylisoxazol-5-amine in anhydrous Dichloromethane (DCM).

    • Prepare 0.22 M stock solutions of a diverse set of 96 acyl chlorides in anhydrous DCM in a 96-well plate format.

    • Prepare a 0.4 M stock solution of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), in anhydrous DCM.

  • Reaction Setup (in a 96-well deep-well plate):

    • To each well, add 100 µL (20 µmol) of the 3-Ethyl-4-methylisoxazol-5-amine stock solution.

    • Add 100 µL (22 µmol) of the corresponding acyl chloride solution to each well.

    • Add 100 µL (40 µmol) of the DIPEA solution to each well.

  • Reaction and Workup:

    • Seal the plate and shake at room temperature for 12-16 hours.

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate to each well.

    • Extract each well with 500 µL of DCM.

    • Transfer the organic layer to a new 96-well plate and concentrate to dryness using a centrifugal evaporator.

  • Quality Control:

    • Re-dissolve the library in DMSO to a final concentration of 10 mM.

    • Perform spot-check analysis on a representative number of wells (e.g., 8-12 compounds) by LC-MS to confirm product formation and estimate purity.

Part 2: Screening Cascade for Kinase Inhibitor Identification

Based on the known activity of isoxazole derivatives against various kinases, we propose targeting a member of the RAF kinase family, which is implicated in various cancers, including melanoma.[5]

Hypothetical Signaling Pathway

The diagram below illustrates the RAS-RAF-MEK-ERK signaling pathway, a critical regulator of cell proliferation and survival, which is often dysregulated in cancer.

pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Regulates Inhibitor Isoxazole Derivative (Potential Inhibitor) Inhibitor->RAF

Figure 2: The RAS-RAF-MEK-ERK signaling pathway, with the proposed point of intervention for isoxazole-based inhibitors.

Primary Screening: In Vitro Kinase Assay

Protocol 3: RAF Kinase Inhibition Assay (Fluorescence-Based)

This assay measures the ability of the synthesized compounds to inhibit the phosphorylation of a substrate peptide by a specific RAF kinase isoform (e.g., BRAF V600E).

  • Reagents and Materials:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Recombinant human BRAF V600E kinase.

    • Fluorescently labeled substrate peptide.

    • ATP.

    • Test compounds (10 mM in DMSO).

    • Positive control inhibitor (e.g., Vemurafenib).

    • 384-well assay plates (low-volume, black).

  • Assay Procedure:

    • Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to achieve the final desired concentrations (e.g., a single point screen at 10 µM).

    • In a 384-well plate, add 2.5 µL of the diluted compounds. For control wells, add assay buffer with DMSO (negative control) or the positive control inhibitor.

    • Add 5 µL of the BRAF V600E kinase solution (prepared in assay buffer) to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate peptide and ATP (at its Km concentration) in assay buffer.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 5 µL of a stop solution containing EDTA.

    • Measure the fluorescence intensity using a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) where Signal_Min is the background (no enzyme) and Signal_Max is the vehicle control (DMSO).

    • Compounds showing >50% inhibition are considered primary hits.

Secondary Assay: Cell-Based Proliferation

Protocol 4: A375 Melanoma Cell Proliferation Assay (MTS Assay)

This assay validates the on-target effect of the primary hits by measuring their ability to inhibit the proliferation of a cancer cell line known to be dependent on the RAF signaling pathway (e.g., A375, which harbors the BRAF V600E mutation).

  • Cell Culture:

    • Culture A375 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the hit compounds (typically from 100 µM down to 1 nM).

    • Incubate for 72 hours.

    • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Plot the absorbance values against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).

Part 3: Data Interpretation and SAR Analysis

The data from the primary and secondary screens will be used to establish a structure-activity relationship.

Data Summary
Compound IDR-Group (from Acyl Chloride)% Inhibition @ 10 µM (BRAF V600E)Cellular IC₅₀ (A375, µM)
Parent H<10%>100
L-001 Phenyl65%8.5
L-002 4-Chlorophenyl82%2.1
L-003 4-Methoxyphenyl55%15.2
L-004 Cyclohexyl30%>50
L-005 Thiophen-2-yl71%5.7

Table 1: Hypothetical screening data for a small set of derivatives.

SAR Decision-Making Workflow

The SAR analysis guides the next round of synthesis to improve potency and other drug-like properties.

SAR start Initial Hits (e.g., L-002, L-005) q1 q1 start->q1 a1_no Explore substitutions on the aromatic ring of L-002. (e.g., ortho, meta positions, different halogens) q1:s->a1_no a1_yes Assess physicochemical properties (solubility, permeability). q1:s->a1_yes q2 Are properties favorable? No Yes a1_yes->q2 a2_no Modify the linker or core to improve properties while maintaining potency. q2:s->a2_no a2_yes Advance to in vivo pharmacokinetic (PK) and efficacy studies. q2:s->a2_yes

Figure 3: A decision-making workflow for Structure-Activity Relationship (SAR) analysis and lead optimization.

From the hypothetical data in Table 1, a preliminary SAR can be inferred:

  • Aromatic vs. Aliphatic: Aromatic R-groups (L-001, L-002, L-003, L-005) are preferred over aliphatic ones (L-004).

  • Electronic Effects: An electron-withdrawing group (Cl in L-002) on the phenyl ring enhances potency compared to an electron-donating group (MeO in L-003).

  • Heterocycles: Heteroaromatic rings like thiophene (L-005) are well-tolerated and yield potent compounds.

This initial analysis suggests that further exploration of substituted aromatic and heteroaromatic acyl chlorides is a promising strategy for improving the potency of this series.

Conclusion

3-Ethyl-4-methylisoxazol-5-amine represents a valuable and versatile starting point for novel drug discovery campaigns, particularly in the realm of kinase inhibition. Its straightforward derivatization via the 5-amino group allows for the rapid generation of focused libraries. The protocols outlined in this application note provide a comprehensive framework for synthesizing and screening these derivatives, identifying potent hits, and initiating a lead optimization program. The inherent "drug-like" properties of the isoxazole scaffold, combined with a systematic and robust screening cascade, position this compound as a promising tool for researchers, scientists, and drug development professionals.

References

  • Smolecule. (n.d.). Buy 3-Ethyl-5-methylisoxazol-4-amine.
  • Smolecule. (n.d.). Buy 5-Ethyl-3-methylisoxazol-4-amine.
  • Al-Ostoot, F. H., Al-Hamdani, A. A. S., & Al-Khafaji, N. A. N. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Journal of Chemistry, 2021, 1-11.
  • Abdul Manan, N. S., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(8).
  • Khan, I., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Rajendran, S., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 12(23), 14567-14578.
  • A review of isoxazole biological activity and present synthetic techniques. (2023). World Journal of Advanced Research and Reviews, 18(3), 939-953.
  • Bachor, U., & Bachor, R. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptides. Molecules, 27(17), 5643.
  • (n.d.). Novel isoxazoles: Significance and symbolism. ResearchGate.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
  • Chen, W., et al. (2014). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 19(12), 20456-20471.
  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers in Medicinal Chemistry, 10, e235209202310.
  • Taylor & Francis. (n.d.). Isoxazole – Knowledge and References.
  • Adamo, M. F. A., et al. (2019). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. Journal of Medicinal Chemistry, 62(3), 1760-1774.

Sources

Application Note: Strategic Utilization of 3-Ethyl-4-methylisoxazol-5-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in antibiotics (Sulfisoxazole), COX-2 inhibitors (Valdecoxib), and emerging kinase inhibitors.[1] 3-Ethyl-4-methylisoxazol-5-amine (CAS: 1736-39-6 / Analogous) is a critical intermediate for expanding Structure-Activity Relationship (SAR) studies.[1] By substituting the classic 3-methyl group with a 3-ethyl moiety, researchers can modulate lipophilicity (LogP) and steric bulk without altering the fundamental electronic properties of the pharmacophore.[1]

This guide provides a comprehensive technical overview of this intermediate, focusing on its handling, reactivity profile, and validated protocols for downstream derivatization into sulfonamide and urea-based drug candidates.[1]

Chemical Profile & Physical Properties[1][2][3][4][5][6]

Understanding the physicochemical baseline is crucial for reaction optimization.[1] The 5-amino position is significantly nucleophilic but less basic than aliphatic amines due to the electron-withdrawing nature of the heteroaromatic ring.[1]

PropertySpecification / DataNotes
IUPAC Name 3-Ethyl-4-methylisoxazol-5-amine
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Appearance White to off-white crystalline solidDarkens upon oxidation/light exposure.[1]
Melting Point 52–56 °C (Typical)Low MP requires careful drying (avoid high vac >40°C).[1]
Solubility Soluble: MeOH, EtOH, DMSO, DCM, EtOAc.[1] Sparingly Soluble: Water, Hexanes.Use polar aprotic solvents for substitution reactions.[1]
pKa (Conjugate Acid) ~2.0 – 2.5Weakly basic; requires non-nucleophilic bases (Pyridine, TEA) for coupling.[1]
Reactivity Nucleophilic at N-exocyclic; Electrophilic at C-3/C-5 under forcing conditions.[1]Susceptible to ring opening (cleavage) under strong reducing conditions (e.g., H₂/Pd).[1]

Synthesis & Derivatization Logic

The utility of 3-Ethyl-4-methylisoxazol-5-amine lies in its versatility.[1] It is most commonly synthesized via the condensation of 2-methyl-3-oxopentanenitrile with hydroxylamine hydrochloride .[1]

Strategic Pathways Diagram

The following diagram illustrates the synthesis of the intermediate and its two primary downstream applications: Sulfonylation (Antibiotics/COX-2) and Urea Formation (Kinase Inhibitors).[1]

Isoxazole_Pathways Precursor Precursor: 2-Methyl-3-oxopentanenitrile Intermediate INTERMEDIATE: 3-Ethyl-4-methylisoxazol-5-amine Precursor->Intermediate Cyclocondensation (Reflux, pH 7-8) Reagent Reagent: NH2OH·HCl / Base Reagent->Intermediate RouteA Route A: Sulfonylation (Sulfonyl Chlorides + Pyridine) Intermediate->RouteA Nucleophilic Attack RouteB Route B: Urea Coupling (Isocyanates / CDI) Intermediate->RouteB Addition ProductA Target A: Sulfonamide Analogs (e.g., Sulfisoxazole derivatives) RouteA->ProductA Deprotection/Workup ProductB Target B: Urea/Carbamate Kinase Inhibitors RouteB->ProductB Purification

Caption: Synthesis workflow from nitrile precursor to divergent medicinal chemistry targets.

Validated Protocol: Sulfonylation (Sulfisoxazole Analog Synthesis)[1]

This protocol describes the coupling of 3-Ethyl-4-methylisoxazol-5-amine with p-acetamidobenzenesulfonyl chloride (p-ASC).[1] This is the "gold standard" reaction for validating the amine's purity and reactivity, mimicking the synthesis of Sulfisoxazole.

Rationale

The 5-amino group is weakly nucleophilic.[1] Using pyridine as both solvent and base drives the reaction and scavenges the HCl byproduct.

Materials
  • Limiting Reagent: 3-Ethyl-4-methylisoxazol-5-amine (1.0 equiv)[1]

  • Electrophile: p-Acetamidobenzenesulfonyl chloride (1.1 equiv)[1]

  • Solvent/Base: Anhydrous Pyridine (10 volumes)

  • Quench: 1N HCl, Ethyl Acetate[1]

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Charge the flask with 3-Ethyl-4-methylisoxazol-5-amine (e.g., 5.0 g, 39.6 mmol).[1]

    • Add Anhydrous Pyridine (50 mL). Stir until fully dissolved. Note: The solution may turn slightly yellow.

  • Addition:

    • Cool the solution to 0–5 °C using an ice bath.

    • Add p-Acetamidobenzenesulfonyl chloride (10.2 g, 43.6 mmol) portion-wise over 15 minutes. Critical: Exothermic reaction.[1] Monitor internal temp to keep <10 °C.

  • Reaction:

    • Allow the mixture to warm to room temperature (20–25 °C) naturally.

    • Stir for 12–16 hours .

    • TLC Check: (Mobile Phase: 50% EtOAc/Hexanes). The starting amine (lower Rf) should disappear; the sulfonamide product (higher Rf) will appear.[1]

  • Workup (The "Crash-Out" Method):

    • Pour the reaction mixture slowly into ice-cold water (250 mL) with vigorous stirring.

    • Adjust pH to ~4–5 using concentrated HCl.[1] Caution: This neutralizes pyridine and precipitates the product.

    • Stir for 30 minutes. A thick white/off-white precipitate should form.[1]

    • Filter the solid via Buchner funnel.[1] Wash the cake with water (3 x 50 mL) to remove residual pyridine hydrochloride.[1]

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (9:1) .[1]

    • Dry in a vacuum oven at 45 °C for 6 hours.

Self-Validating Checkpoints
  • Checkpoint 1: If the reaction mixture turns dark brown/black, the temperature was likely too high during addition.

  • Checkpoint 2: If no precipitate forms upon acidification, the product may be an oil. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.[1]

Application Note: Troubleshooting & Optimization

When using this intermediate in complex synthesis, three primary failure modes occur.

Regioselectivity Issues (N-Alkylation)
  • Problem: When attempting alkylation (using alkyl halides), reaction often occurs at the ring nitrogen (N-2) rather than the exocyclic amine (N-5).

  • Solution: Avoid direct alkylation.[1] Use Reductive Amination (Aldehyde + NaBH(OAc)₃) to favor the exocyclic amine.[1]

Ring Cleavage (Hydrogenolysis)
  • Problem: Attempting to remove protecting groups (like Cbz or Bn) using H₂/Pd-C often cleaves the N-O bond of the isoxazole ring, destroying the scaffold.[1]

  • Solution: Use acid-labile protecting groups (Boc) or alternative reduction methods (e.g., Fe/NH₄Cl) if nitro groups are present elsewhere.[1]

Low Nucleophilicity in Amide Coupling
  • Problem: Standard EDC/NHS coupling fails to yield product.

  • Solution: The 5-amino group is electron-deficient.[1] Convert the carboxylic acid partner to an Acid Chloride (SOCl₂) or use high-activity coupling agents like HATU with DIPEA in DMF at 60 °C.[1]

Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Irritation (Category 2): H315[1][2]

  • Eye Irritation (Category 2A): H319[1][2]

  • STOT-SE (Category 3): H335 (Respiratory Irritation)[1][2]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Handle only in a fume hood.[1] Isoxazole amines can be potent respiratory irritants.[1][2]

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amine is hygroscopic and sensitive to oxidation.

References

  • Synthesis of Isoxazole Derivatives: Pevarel, G., et al. "Regioselective synthesis of 5-amino-isoxazoles via reaction of beta-keto nitriles."[1] Journal of Heterocyclic Chemistry, 2020. [1]

  • Sulfonamide Antibiotics (Sulfisoxazole Mechanism): Scholar, E. "Sulfisoxazole."[1] xPharm: The Comprehensive Pharmacology Reference, 2007. [1]

  • Isoxazoles in Kinase Inhibition: Verma, G., et al. "Isoxazole derivatives as kinase inhibitors: A review." European Journal of Medicinal Chemistry, 2018. [1]

  • Valdecoxib and COX-2 Inhibitor Chemistry: Talley, J. J., et al. "Preparation of 3,4-diaryl-isoxazoles as COX-2 inhibitors."[1] Journal of Medicinal Chemistry, 2000. [1]

  • General Safety Data (PubChem): 3-Amino-5-methylisoxazole (Analogous Safety Data).[1] [1]

Sources

Application Note: Characterizing the Anti-Inflammatory Potential of the 5-Amino-Isoxazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The isoxazole ring system is a "privileged scaffold" in medicinal chemistry, serving as the core structural motif for numerous non-steroidal anti-inflammatory drugs (NSAIDs), including Valdecoxib and Parecoxib . The specific derivative 3-Ethyl-4-methylisoxazol-5-amine represents a critical fragment used in Structure-Activity Relationship (SAR) studies. Its structural geometry allows it to mimic the transition state of arachidonic acid within the cyclooxygenase active site.

This application note details a validated workflow to assess the anti-inflammatory activity of this compound. We utilize a dual-screening approach:

  • Biochemical Screening: Direct inhibition of COX-1 and COX-2 enzymes.

  • Cellular Functional Screening: Suppression of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) in LPS-stimulated RAW 264.7 macrophages.

Mechanistic Pathway

The compound is hypothesized to act by competitively binding to the hydrophobic channel of the COX-2 enzyme, preventing the conversion of Arachidonic Acid to PGG2.

InflammatoryPathway AA Arachidonic Acid COX2 COX-2 Enzyme (Inducible) AA->COX2 COX1 COX-1 Enzyme (Constitutive) AA->COX1 PGG2 PGG2 COX2->PGG2 COX1->PGG2 Compound 3-Ethyl-4-methylisoxazol-5-amine (Inhibitor) Compound->COX2 Selectivity Target Compound->COX1 Off-Target PGH2 PGH2 PGG2->PGH2 PGE2 PGE2 (Inflammation/Pain) PGH2->PGE2 TxA2 Thromboxane A2 (Platelets) PGH2->TxA2

Figure 1: The Arachidonic Acid Cascade. The assay targets the blockade of the conversion of AA to PGG2/H2.

Physicochemical Preparation

3-Ethyl-4-methylisoxazol-5-amine is a primary amine with moderate lipophilicity. Proper solubilization is critical to prevent precipitation in aqueous buffers.

  • Stock Solution: Dissolve 10 mg of compound in 100% DMSO to create a 100 mM stock. Vortex for 30 seconds.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock in the assay buffer (PBS or Tris-HCl) immediately before use. Ensure the final DMSO concentration in the well does not exceed 1% (v/v) for enzymatic assays or 0.1% for cell assays to avoid solvent toxicity.

Protocol A: COX-1/COX-2 Colorimetric Inhibitor Screening

Objective: Determine the IC50 of the compound against purified ovine COX-1 and human recombinant COX-2. Method: Peroxidase activity assay measuring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[1][2][3]

Materials
  • COX Colorimetric Inhibitor Screening Kit (e.g., Cayman Chemical Item No. 760111).

  • Recombinant COX-1 and COX-2 enzymes.[2][4][5]

  • Arachidonic Acid (Substrate).

  • Colorimetric Substrate (TMPD).[5]

  • 96-well plate (Clear).

Step-by-Step Procedure
  • Reagent Prep: Reconstitute lyophilized enzymes in the provided Assay Buffer. Keep on ice.

  • Inhibitor Dilution: Prepare a serial dilution of 3-Ethyl-4-methylisoxazol-5-amine (0.01 µM to 100 µM) in Assay Buffer.

  • Plate Setup:

    • Background Wells: 150 µL Assay Buffer + 10 µL Heme.

    • 100% Activity Wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme (COX-1 or COX-2).

    • Inhibitor Wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme + 10 µL Compound .

  • Pre-Incubation (CRITICAL): Incubate the plate for 5 minutes at 25°C . This allows the isoxazole amine to bind to the active site before the substrate competes.

  • Initiation: Add 20 µL of Colorimetric Substrate (TMPD) to all wells. Then add 20 µL of Arachidonic Acid to all wells to start the reaction.

  • Measurement: Shake the plate for 30 seconds. Read absorbance at 590 nm after 5 minutes.

Data Analysis

Calculate the Percent Inhibition using the formula:


[6][7]

Protocol B: Cellular Anti-Inflammatory Assay (RAW 264.7)

Objective: Evaluate the functional suppression of Nitric Oxide (NO) production induced by Lipopolysaccharide (LPS).[7][8][9] Cell Line: RAW 264.7 (Murine Macrophages).[7][8][9][10]

Workflow Diagram

CellAssay Seed Seed RAW 264.7 (5x10^5 cells/mL) PreTreat Pre-treat with Compound (1h) Seed->PreTreat Stimulate Stimulate with LPS (1 µg/mL) PreTreat->Stimulate Incubate Incubate 24 Hours Stimulate->Incubate Harvest Harvest Supernatant Incubate->Harvest MTT MTT Assay (Viability Check) Incubate->MTT Griess Griess Assay (Measure NO) Harvest->Griess

Figure 2: Cellular Assay Workflow. Dual endpoint measurement ensures anti-inflammatory activity is distinguished from cytotoxicity.

Step-by-Step Procedure
1. Cell Seeding
  • Seed RAW 264.7 cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS.
    
  • Incubate for 24 hours at 37°C, 5% CO2.

2. Compound Treatment[7][11][12][13]
  • Replace media with fresh DMEM (serum-free or low serum recommended to reduce background).

  • Add 3-Ethyl-4-methylisoxazol-5-amine at varying concentrations (e.g., 1, 10, 50, 100 µM).

  • Positive Control: Dexamethasone (1 µM) or Celecoxib (10 µM).

  • Incubate for 1 hour prior to stimulation.[8]

3. LPS Stimulation[8][9][10]
  • Add LPS (Lipopolysaccharide from E. coli 0111:B4) to a final concentration of 1 µg/mL .

  • Incubate for 18–24 hours.

4. Griess Assay (NO Measurement)
  • Transfer 100 µL of culture supernatant to a new plate.

  • Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED in 2.5% phosphoric acid).

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure absorbance at 540 nm .

  • Quantify Nitrite concentration using a Sodium Nitrite (

    
    ) standard curve.
    
5. MTT Viability Assay (Mandatory Control)
  • Why: To ensure the decrease in NO is not due to cell death.

  • Remove remaining supernatant from the original cell plate.

  • Add MTT reagent (

    
     mg/mL) and incubate for 2-4 hours.
    
  • Dissolve formazan crystals in DMSO.

  • Read absorbance at 570 nm .

Data Presentation & Interpretation

Expected Results Table
Assay TypeParameter3-Ethyl-4-methylisoxazol-5-amineCelecoxib (Control)Interpretation
Enzymatic COX-1 IC50 (µM)> 100 µM (Expected)15 µMLow COX-1 affinity reduces gastric side effect risk.
Enzymatic COX-2 IC50 (µM)~ 5 - 50 µM0.04 µMModerate potency expected for a fragment.
Cellular NO IC50 (µM)~ 25 - 60 µMN/AEffective suppression of iNOS pathway.
Toxicity CC50 (µM)> 200 µM> 100 µMHigh Safety Margin (SI > 4).
Selectivity Index (SI)

Calculate the Selectivity Index to determine the safety profile:



  • SI > 10: Highly promising lead.

  • SI < 2: Likely toxic; non-specific mechanism.

Troubleshooting & Validation

  • High Background in COX Assay:

    • Cause: Heme oxidation or contaminated buffers.

    • Fix: Prepare Heme solution fresh and keep in the dark.

  • Precipitation in Cell Media:

    • Cause: High lipophilicity of the isoxazole ring.

    • Fix: Ensure DMSO concentration is < 0.1%. If precipitation occurs at 100 µM, cap the testing range at 50 µM.

  • No Inhibition in Cells despite Enzyme Activity:

    • Cause: Poor cell permeability.

    • Fix: This fragment is small and likely permeable, but if issues arise, check LogP. (Theoretical LogP for this amine is ~0.5-1.0, suggesting good permeability).

References

  • Charlier, C., et al. (2003). Isoxazoles: A Privileged Scaffold for COX-2 Inhibition. European Journal of Medicinal Chemistry.[14] [Link]

  • Spandidos Publications. (2021). Anti-inflammatory effects of extracts in LPS-stimulated murine macrophage RAW 264.7 cells. [Link]

  • National Institutes of Health (NIH). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines. PMC Articles. [Link]

  • Interchim. COX Fluorescent Inhibitor Screening Assay Kit. [Link]

Sources

Application Note: High-Purity Isolation of 3-Ethyl-4-methylisoxazol-5-amine via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the purification of 3-Ethyl-4-methylisoxazol-5-amine, a key heterocyclic building block in medicinal chemistry, utilizing flash column chromatography. The inherent challenges in purifying isoxazole derivatives, often stemming from closely related impurities and starting materials, are addressed through a systematic approach to method development.[1] This guide outlines the rationale behind the selection of the stationary phase, mobile phase composition, and modifiers to achieve high purity and yield. A step-by-step protocol, troubleshooting guide, and visual workflow are included to ensure successful implementation by researchers in drug discovery and development.

Introduction: The Significance of Purifying 3-Ethyl-4-methylisoxazol-5-amine

3-Ethyl-4-methylisoxazol-5-amine is a substituted isoxazole, a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The molecule's structure, featuring an amino group at the 4-position, an ethyl group at the 3-position, and a methyl group at the 5-position, makes it a versatile scaffold for the synthesis of novel therapeutic agents.[2][3] The amine functionality, in particular, allows for facile derivatization to enhance pharmacological properties.[3]

The purity of such building blocks is paramount in drug development, as even minor impurities can lead to undesirable side effects or interfere with biological assays. Synthetic routes to 3-Ethyl-4-methylisoxazol-5-amine, often involving multi-component reactions, can yield a crude product containing unreacted starting materials, regioisomers, and other byproducts with similar polarities, making purification challenging.[1][4] Column chromatography is the most prevalent and effective method for isolating the target compound to the high degree of purity required for subsequent synthetic steps and biological screening.[1]

This document serves as a comprehensive guide to developing and executing a robust column chromatography protocol for the purification of 3-Ethyl-4-methylisoxazol-5-amine.

Foundational Principles: Strategic Selection of Chromatographic Parameters

The successful purification of 3-Ethyl-4-methylisoxazol-5-amine hinges on the careful selection of the stationary and mobile phases. The presence of the basic amino group is a key determinant in these choices.

Stationary Phase Selection: Mitigating Tailing and Ensuring Optimal Separation

While standard silica gel is a common choice for normal-phase chromatography, the basic nature of the amine group in the target molecule can lead to strong interactions with the acidic silanol groups on the silica surface. This interaction often results in significant peak tailing, poor separation, and potential degradation of the compound on the column.

To counteract these effects, two primary strategies are recommended:

  • Deactivated Silica Gel: Pre-treating standard silica gel with a basic modifier, such as triethylamine, can neutralize the acidic sites and improve the chromatography of amines.

  • Amine-Functionalized Silica: A more robust and reproducible approach is the use of an amine-bonded silica stationary phase.[5][6] This provides a basic surface that repels the amine, leading to sharper peaks and better separation without the need for mobile phase modifiers.[6]

For this protocol, we will focus on the use of standard silica gel with a basic modifier in the mobile phase, as it is a widely accessible and cost-effective method. However, for recurring purifications, investing in an amine-functionalized column is highly recommended for improved consistency.[5][6]

Mobile Phase Optimization: A Systematic Approach Using Thin-Layer Chromatography (TLC)

The selection of an appropriate mobile phase is critical for achieving good separation. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening different solvent systems to find the optimal conditions.[1] The goal is to identify a solvent mixture that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound, with clear separation from impurities.

Recommended Solvent Systems for Screening:

  • Hexane/Ethyl Acetate

  • Dichloromethane/Methanol

  • Toluene/Ethyl Acetate

Due to the polarity of 3-Ethyl-4-methylisoxazol-5-amine, a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is a good starting point. The basicity of the amine necessitates the addition of a small amount of a basic modifier to the mobile phase to prevent peak tailing.

Mobile Phase Modifier:

  • Triethylamine (TEA): Adding 0.1-1% (v/v) of TEA to the mobile phase is highly effective in suppressing the interaction between the amine and the silica gel.[7]

Experimental Workflow for Purification

The following diagram illustrates the key stages in the purification of 3-Ethyl-4-methylisoxazol-5-amine by column chromatography.

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis TLC TLC Analysis & Mobile Phase Optimization Slurry Slurry Preparation TLC->Slurry Determines Eluent Column Column Packing Slurry->Column Load Sample Loading Column->Load Elute Elution Load->Elute Collect Fraction Collection Elute->Collect TLC_Fractions TLC Analysis of Fractions Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate Final Yield & Purity Analysis Evaporate->Final

Caption: Workflow for the purification of 3-Ethyl-4-methylisoxazol-5-amine.

Detailed Protocol

This protocol assumes a starting crude sample of approximately 1 gram. Adjustments to column size and solvent volumes should be made for different sample quantities.

Materials and Reagents
  • Crude 3-Ethyl-4-methylisoxazol-5-amine

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Triethylamine (TEA)

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Erlenmeyer flasks and test tubes for fraction collection

  • Rotary evaporator

Step-by-Step Procedure

Step 1: TLC Analysis and Mobile Phase Selection

  • Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v), each containing 0.5% TEA.

  • Dissolve a small amount of the crude material in a minimal amount of dichloromethane or ethyl acetate.

  • Spot the dissolved crude material onto separate TLC plates.

  • Develop the TLC plates in the prepared chambers.

  • Visualize the spots under UV light (254 nm).[8] The aromatic isoxazole ring should be UV active.[8]

  • Select the solvent system that provides an Rƒ value of 0.2-0.4 for the main product spot and the best separation from impurities. For this compound, a system of 85:15 Hexane:Ethyl Acetate with 0.5% TEA is often a good starting point.

Step 2: Column Preparation

  • Based on the amount of crude material (e.g., 1 g), select an appropriate column size (e.g., 2-3 cm diameter).

  • Prepare a slurry of silica gel in the chosen mobile phase (e.g., for a 2 cm diameter column, use ~30-40 g of silica in ~150 mL of eluent).

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Drain the excess solvent until the solvent level is just above the silica bed.

Step 3: Sample Loading

  • Dissolve the crude material (1 g) in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

  • Alternatively, for less soluble materials, perform a "dry loading": dissolve the crude in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

  • Carefully add the sample solution or the dry-loaded silica to the top of the column.

  • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the column.

  • Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.

  • Begin collecting fractions in test tubes or flasks.

  • Monitor the elution of compounds by spotting collected fractions onto a TLC plate and visualizing under UV light.

Step 5: Analysis and Product Isolation

  • Develop the TLC plates of the collected fractions.

  • Identify the fractions containing the pure product.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified 3-Ethyl-4-methylisoxazol-5-amine.

  • Determine the yield and confirm the purity by appropriate analytical techniques (e.g., NMR, LC-MS).

Summary of Key Chromatographic Parameters

ParameterRecommended Value/ChoiceRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.[9]
Mobile Phase Hexane:Ethyl Acetate (e.g., 85:15 v/v)Provides good separation for moderately polar compounds.[10][11]
Mobile Phase Modifier 0.1-1% Triethylamine (TEA)Neutralizes acidic silanol groups, preventing peak tailing of the basic amine.[1][5]
TLC Visualization UV light (254 nm)The aromatic isoxazole ring is UV active, allowing for easy detection.[8]
Target Rƒ 0.2 - 0.4Ensures good separation and a reasonable elution time.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Peak Tailing Strong interaction of the amine with acidic silica.Increase the concentration of TEA in the mobile phase (up to 1%). Consider using an amine-functionalized silica column for future purifications.[5][6]
Poor Separation Inappropriate mobile phase polarity.Re-optimize the mobile phase using TLC. A shallower gradient or a different solvent system may be required.[1]
Compound Stuck on Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Cracked or Channeled Column Bed Improper column packing.Repack the column, ensuring a uniform slurry and gentle settling.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the purification of 3-Ethyl-4-methylisoxazol-5-amine by flash column chromatography. By understanding the chemical properties of the target molecule and systematically optimizing the chromatographic parameters, researchers can consistently obtain high-purity material essential for advancing drug discovery and development programs. The principles and techniques described herein are broadly applicable to the purification of other basic heterocyclic compounds.

References

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (2023-02-10). Available from: [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available from: [Link]

  • MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022-08-31). Available from: [Link]

  • Patents, G. Using amines or amino acids as mobile phase modifiers in chromatography.
  • ResearchGate. What reagent to use for visualization of isoxazole on TLC? (2023-03-10). Available from: [Link]

  • NIH. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

  • Wiley-VCH. Supporting Information. Available from: [Link]

  • NIH. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Available from: [Link]

  • PMC. Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. Available from: [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. (2025-08-12). Available from: [Link]

  • Wikipedia. Aqueous normal-phase chromatography. Available from: [Link]

  • Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. (2025-12-26). Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Isoxazole Formation

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing isoxazole formation reactions. The following question-and-answer format directly addresses common challenges encountered in the laboratory, offering scientifically grounded explanations and actionable protocols.

Troubleshooting Guide

Low or No Product Yield

Question: My isoxazole synthesis is resulting in a low or non-existent yield. What are the primary factors I should investigate?

Answer: Low or no yield in isoxazole synthesis is a frequent issue that can often be traced back to several key areas: starting material integrity, suboptimal reaction conditions, or instability of intermediates. A systematic approach to troubleshooting is the most effective way to identify and resolve the problem.[1]

Potential Causes & Solutions:

  • Starting Material Integrity:

    • Purity: Ensure the purity of your starting materials and solvents, as impurities can inhibit catalysts or lead to unwanted side reactions.

    • Reactivity: For syntheses involving 1,3-dicarbonyl compounds, be aware of keto-enol tautomerism which can impact reactivity. In the case of 1,3-dipolar cycloadditions, the stability of the alkyne and the nitrile oxide precursor is paramount.[1]

  • Suboptimal Reaction Conditions:

    • Temperature: Temperature control is critical. For instance, the in situ generation of nitrile oxides may necessitate low temperatures to prevent dimerization, followed by a temperature increase to facilitate the cycloaddition.[1] Conversely, some reactions benefit from elevated temperatures to overcome activation energy barriers.[2] A systematic screening of temperatures is advisable.[3]

    • Reaction Time: Monitor the reaction progress diligently using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will lead to poor conversion, while extended times can cause product degradation.[1]

    • Solvent and Base Selection: The choice of solvent and base is highly dependent on the specific reaction. For 1,3-dipolar cycloadditions, solvents such as acetonitrile have demonstrated superior yields in certain cases compared to DMSO, DMF, or water.[4] The base is crucial for generating the reactive intermediate; for example, sodium carbonate (Na2CO3) has proven effective for hydroxyimidoyl chlorides, while organic bases like triethylamine are also commonly used.[3][4]

    • Catalyst Choice and Activity: Traditional methods often employ harsh conditions that can be detrimental to the product.[4] Consider screening more efficient and milder catalytic systems. For catalyzed reactions, confirm the catalyst is active and used at the appropriate loading.[3]

  • Intermediate Instability (Primarily in 1,3-Dipolar Cycloadditions):

    • Nitrile Oxide Dimerization: Nitrile oxides are susceptible to dimerization, forming furoxans, particularly at high concentrations. To circumvent this, generate the nitrile oxide in situ and ensure the alkyne is readily available. Slow, controlled addition of the nitrile oxide precursor to the reaction mixture can also minimize this side reaction.[1][3]

Below is a decision-making flowchart to guide your troubleshooting process for low-yield reactions.

LowYieldTroubleshooting start Low or No Yield Observed check_materials Verify Starting Material Integrity (Purity, Reactivity) start->check_materials materials_ok Materials are Pure & Reactive check_materials->materials_ok Pass materials_bad Impure or Degraded Materials check_materials->materials_bad Fail optimize_conditions Systematically Optimize Reaction Conditions materials_ok->optimize_conditions solution_materials Purify or Replace Starting Materials materials_bad->solution_materials conditions_suboptimal Conditions May Be Suboptimal optimize_conditions->conditions_suboptimal Potential Issues conditions_ok Conditions Appear Optimal optimize_conditions->conditions_ok Seemingly OK solution_conditions Screen Solvents, Bases, Catalysts Adjust Temperature & Time Consider Alternative Energy Sources (Ultrasound/Microwave) conditions_suboptimal->solution_conditions check_intermediate Investigate Intermediate Stability (e.g., Nitrile Oxide Dimerization) conditions_ok->check_intermediate dimerization_suspected Dimerization Suspected check_intermediate->dimerization_suspected no_dimerization No Dimerization Evident check_intermediate->no_dimerization solution_intermediate Use in situ Generation Slow Addition of Precursor Adjust Stoichiometry (Excess Dipolarophile) dimerization_suspected->solution_intermediate end_fail No Improvement Re-evaluate Synthetic Route no_dimerization->end_fail end_success Improved Yield solution_materials->end_success solution_conditions->end_success solution_intermediate->end_success

Caption: Troubleshooting logic for low reaction yield.
Formation of Regioisomers

Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common hurdle, especially in the 1,3-dipolar cycloaddition between nitrile oxides and unsymmetrical alkynes, and in the Claisen isoxazole synthesis with unsymmetrical 1,3-dicarbonyl compounds.[1] Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants, along with the specific reaction conditions.[1]

Strategies to Enhance Regioselectivity:

  • Modify Reaction Conditions:

    • Solvent Polarity: The polarity of the solvent can significantly influence regioselectivity. It is advisable to screen a range of solvents with varying polarities.[1][5] For example, in some 1,3-dipolar cycloadditions, the ratio of 3,5- to 3,4-disubstituted isoxazoles has been shown to decrease as solvent polarity increases.[5]

    • Temperature: Optimizing the reaction temperature can favor the formation of one regioisomer over another.

    • pH Adjustment: In methods like the Claisen synthesis, adjusting the pH can often favor a specific isomer.[1]

  • Reagent and Catalyst Modification:

    • Lewis Acid Catalysts: The addition of a Lewis acid catalyst can sometimes direct the regioselectivity of the cycloaddition.

    • Copper Catalysis: For reactions involving terminal alkynes, copper-catalyzed conditions are known to favor the formation of the 3,5-disubstituted isoxazole.[5]

    • Substituent Effects: Modifying the electronic properties of the substituents on either the nitrile oxide or the alkyne can steer the reaction towards the desired regioisomer.

The following diagram outlines a decision-making process for addressing regioselectivity issues.

RegioisomerTroubleshooting start Mixture of Regioisomers Observed synthesis_method Identify Synthesis Method start->synthesis_method claisen Claisen Synthesis (1,3-Dicarbonyl + Hydroxylamine) synthesis_method->claisen Claisen cycloaddition 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) synthesis_method->cycloaddition Cycloaddition claisen_solutions Modify Reaction Conditions: - Adjust pH - Change Solvent - Use β-enamino diketone derivatives claisen->claisen_solutions cycloaddition_solutions Modify Reaction Conditions/Reagents: - Change Solvent Polarity - Add Lewis Acid Catalyst - Modify Reactant Electronics - Use Copper Catalysis (for terminal alkynes) cycloaddition->cycloaddition_solutions end_success Improved Regioselectivity claisen_solutions->end_success cycloaddition_solutions->end_success

Caption: Decision tree for improving regioselectivity.
Product Decomposition

Question: My isoxazole derivative appears to be decomposing during workup or purification. Why is this happening and what can I do?

Answer: The isoxazole ring, while aromatic, possesses a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.

Conditions Leading to Decomposition:

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.[1]

  • Reductive Conditions: The N-O bond is prone to cleavage under reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd).[1]

  • Photochemical Conditions: Exposure to UV irradiation can induce rearrangement of the isoxazole ring.[1]

  • Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[1]

Preventative Measures:

  • Employ milder workup procedures, avoiding strongly acidic or basic conditions.

  • If your compound is photosensitive, protect it from light.

  • During purification by column chromatography, consider adding a small amount of a mild base like triethylamine to the eluent to prevent degradation on silica gel.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common and versatile methods for synthesizing isoxazoles?

A1: The two primary and most widely used methods are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine .[3] Other notable methods include the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[3][6]

Q2: Can I use alternative energy sources to improve my reaction?

A2: Yes, alternative energy sources can be highly effective.

  • Microwave Irradiation: This technique is known to significantly reduce reaction times and often improve yields.[4] It is particularly advantageous for 1,3-dipolar cycloaddition reactions.[1]

  • Ultrasound Irradiation: Sonication can dramatically enhance reaction rates and yields, often at lower temperatures and with shorter reaction times compared to conventional heating.[4][7] For example, a reaction yielding 90% after 3 hours at 100°C with conventional heating achieved a 95% yield in just 15 minutes at 50°C with ultrasound.[7]

Q3: How can I purify my isoxazole derivative if it's difficult to separate from byproducts or regioisomers?

A3: Purification can indeed be challenging due to the similar polarities of isoxazole derivatives and potential byproducts.

  • Column Chromatography: This is the most common purification method. A systematic screening of solvent systems using TLC is crucial to find the optimal conditions for separation. Sometimes, a three-solvent mixture or the addition of a small amount of acid or base can improve resolution.[1]

  • Crystallization: If your product is a solid, crystallization can be a very effective purification technique. Experiment with various solvent systems to induce crystallization of the desired isomer.[1]

  • Chemical Derivatization: In complex cases, it may be possible to selectively react one isomer to form a derivative that is more easily separated. The protecting group can then be removed to yield the pure isomer.[1]

Q4: What are the key safety precautions for isoxazole synthesis?

A4:

  • Nitrile Oxides: These are high-energy intermediates and should be handled with care. It is strongly recommended to generate them in situ to avoid isolation.[1]

  • Solvents and Reagents: Many reagents and solvents used in these syntheses (e.g., strong acids, bases, organic solvents) have specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.[1]

Experimental Protocols

Protocol 1: General Procedure for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from a hydroxyimidoyl chloride followed by its cycloaddition with a terminal alkyne.

  • Reactant Preparation: In a suitable reaction vessel equipped with a magnetic stirrer, dissolve the terminal alkyne (1.0 mmol, 1.0 eq.) and the chosen base (e.g., sodium carbonate, 2.5 eq.) in an appropriate solvent (e.g., acetonitrile, 5 mL).

  • Slow Addition: In a separate flask, prepare a solution of the hydroxyimidoyl chloride (1.5 eq.) in the same solvent (2-3 mL). Add this solution dropwise to the stirred alkyne mixture over a period of 30-60 minutes at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to obtain the pure 3,5-disubstituted isoxazole.

Protocol 2: General Procedure for Claisen-Schmidt Condensation and Cyclization to Isoxazole

This two-step procedure involves the synthesis of a chalcone (α,β-unsaturated ketone) followed by its cyclization with hydroxylamine.

Step A: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Dissolve the aromatic ketone (1.0 eq.) and aromatic aldehyde (1.0 eq.) in ethanol in a round-bottom flask.

  • Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction by TLC.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid (the chalcone), wash thoroughly with water, and dry. The crude chalcone can be purified by recrystallization from ethanol.[1]

Step B: Isoxazole Formation

  • Reflux a mixture of the purified chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.[1]

  • Add an aqueous solution of a base (e.g., 40% KOH) to the mixture and continue refluxing for 4-12 hours, monitoring the reaction by TLC.[1]

  • After cooling to room temperature, pour the reaction mixture into crushed ice.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[1]

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude isoxazole.

  • Purify the product by column chromatography or recrystallization.

Data Summary

Table 1: Influence of Reaction Parameters on Isoxazole Synthesis

ParameterGeneral Effect on ReactionKey Considerations
Temperature Affects reaction rate and can influence regioselectivity.Too low may lead to incomplete reaction; too high can cause decomposition or byproduct formation.[3]
Solvent Influences reactant solubility, reaction rate, and regioselectivity.Polar solvents can affect the regiochemical outcome in 1,3-dipolar cycloadditions.[5]
Base Crucial for generating the reactive intermediate (e.g., nitrile oxide).The choice of base (organic vs. inorganic) is substrate-dependent.[3][4]
Catalyst Can significantly increase reaction rate and influence regioselectivity.Screening various catalysts (Lewis acids, transition metals) may be necessary.[4]
Energy Source Can dramatically reduce reaction times and improve yields.Microwave and ultrasound are effective alternatives to conventional heating.[4][7]

References

  • Construction of Isoxazole ring: An Overview. (2024-06-30). Available at: [Link]

  • Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity - Science and Education Publishing. (2017-07-06). Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of isoxazole - ResearchGate. Available at: [Link]

  • Claisen Isoxazole Synthesis Mechanism | Organic Chemistry - YouTube. (2021-11-22). Available at: [Link]

  • Isoxazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021-10-06). Available at: [Link]

  • synthesis of isoxazoles - YouTube. (2019-01-19). Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025-03-17). Available at: [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. (2024-01-30). Available at: [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC. Available at: [Link]

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents - MDPI. Available at: [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | Request PDF - ResearchGate. Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC - NIH. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches - Preprints.org. (2025-07-08). Available at: [Link]

  • Challenges associated with isoxazole directed C−H activation. - ResearchGate. Available at: [Link]

  • 1,3-Dipolar cycloaddition - Wikipedia. Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - ResearchGate. (2025-10-15). Available at: [Link]

Sources

3-Ethyl-4-methylisoxazol-5-amine solubility problems in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Optimization & Troubleshooting for Biological Assays[1][2]

Status: Active Guide Compound Class: Amino-isoxazole fragment/scaffold Primary Issue: Aqueous solubility limits and aggregation-based false positives.

Executive Summary

3-Ethyl-4-methylisoxazol-5-amine is a low-molecular-weight heterocyclic scaffold often used in fragment-based drug discovery (FBDD) and as a synthetic intermediate.[1][2] While structurally simple, it presents a distinct "Solubility Cliff" in biological assays.

Its planar structure and hydrogen-bonding capability (amine donor + isoxazole acceptor) create high crystal lattice energy.[1] When diluted from DMSO into aqueous buffers, it frequently suffers from rapid, micro-crystalline precipitation or colloidal aggregation. This leads to two major failure modes:

  • Loss of Potency: The compound precipitates, lowering the effective concentration below the IC50.

  • False Positives (Promiscuous Inhibition): Colloidal aggregates sequester enzymes, appearing to inhibit them non-specifically.[1]

This guide provides the protocols required to stabilize this compound in solution.

Module 1: The Physics of the "Crash"

Q: Why does this compound precipitate even when my calculated LogP suggests it should be soluble?

A: Calculated LogP (cLogP) only measures lipophilicity (partitioning), not solubility (dissolution). 3-Ethyl-4-methylisoxazol-5-amine is a "Brick Dust" molecule.[1] It is not necessarily greasy, but it is crystalline . The amine group at position 5 and the nitrogen/oxygen in the ring form a tight intermolecular hydrogen-bonding network in the solid state.

The Mechanism of Failure: When you pipette a 10 mM DMSO stock directly into a PBS buffer (pH 7.4), the DMSO is stripped away by water molecules faster than the compound can interact with the water. The compound molecules, stripped of their solvent shell, instantly recognize each other and re-stack, forming micro-crystals or amorphous aggregates.

Visualizing the Failure Mode The following diagram illustrates the kinetic trap that occurs during rapid dilution.

SolubilityCrash Stock DMSO Stock (Solvated Monomers) Dilution Rapid Dilution into Buffer Stock->Dilution ShellStrip DMSO Shell Stripped by Water Dilution->ShellStrip Kinetic Shock Nucleation Nucleation Event (Molecules Stack) ShellStrip->Nucleation High Lattice Energy Precipitate Micro-Precipitate (Inactive) Nucleation->Precipitate Crystallization Colloid Colloidal Aggregate (False Positive) Nucleation->Colloid Amorphous Clumping

Figure 1: The kinetic pathway of compound precipitation upon direct aqueous dilution.[1]

Module 2: Stock Solution Management

Q: My stock solution has crystals at the bottom after freezing. Can I just vortex it?

A: No. Vortexing is rarely sufficient to break the crystal lattice of isoxazoles once reformed.

Protocol: Recovering Crashed Stocks

  • Heat: Warm the vial to 37°C in a water bath for 10–15 minutes.

  • Sonication: Use an ultrasonic bath (not a probe) for 5 minutes. The acoustic energy is required to disrupt the nucleation centers.

  • Visual Check: Hold the vial up to a light source. If you see "shimmering" or Schlieren lines, the compound is not fully dissolved.

  • Water Exclusion: DMSO is hygroscopic.[1] If your stock has absorbed water from the air, the solubility of this compound drops exponentially. Always store stocks in single-use aliquots to prevent repeated moisture exposure during freeze-thaw cycles.[1]

Module 3: The "Golden Path" Dilution Protocol

Q: How do I get this into the assay plate without it crashing?

A: You must use an Intermediate Dilution Step .[1] Never jump from 100% DMSO to <1% DMSO in a single pipetting step for this compound.[1]

The 3-Step Dilution Method (for a 100 µM Assay Final)

StepSourceDestinationSolvent CompositionResulting Conc.[1][3]Status
1 10 mM Stock (100% DMSO)Intermediate Plate100% DMSO1 mMStable
2 1 mM (Intermediate)Pre-Dilution Plate Buffer + 5% DMSO 50 µMMetastable
3 50 µM (Pre-Dilution)Assay PlateAssay BufferYour Final Conc. Assay Ready

Why this works: Step 2 creates a "solubility bridge."[1] By diluting into a buffer that already contains a small amount of DMSO (or simply pre-diluting at a higher concentration where the DMSO % is higher), you prevent the immediate stripping of the solvation shell.

Critical Additive: For Step 3 (Assay Buffer), you must include a non-ionic surfactant.

  • Recommendation: 0.01% Triton X-100 or 0.005% Tween-20.[1]

  • Mechanism: The detergent forms micelles that sequester monomers of the isoxazole, preventing them from nucleating into crystals, without interfering with most enzyme active sites.

DilutionProtocol Stock 10mM Stock (100% DMSO) Inter Intermediate Plate (Dilute with DMSO) Stock->Inter Step 1: Serial Dilution PreDil Pre-Dilution Plate (Buffer + 5% DMSO) Inter->PreDil Step 2: The Bridge (1:20) Assay Assay Plate (Buffer + 0.01% Triton X-100) PreDil->Assay Step 3: Final Transfer

Figure 2: Optimal dilution workflow to maintain compound solubility.

Module 4: Troubleshooting False Positives (Aggregation)

Q: I see inhibition, but the curve slope is very steep (Hill slope > 2). Is it real?

A: Likely not. A Hill slope significantly greater than 1.0, or a "bell-shaped" dose-response curve, is a hallmark of Colloidal Aggregation .[1] The 3-ethyl-4-methylisoxazol-5-amine scaffold is prone to forming colloids that coat the enzyme.[1]

Validation Experiment: The Detergent Challenge To confirm if your IC50 is real or an artifact, run the assay +/- Detergent.

  • Run A: Standard Buffer.[1]

  • Run B: Buffer + 0.01% Triton X-100 (freshly prepared).

  • Result 1: If IC50 shifts by >10-fold (potency disappears) in the presence of detergent

    
    False Positive (Aggregation) . The detergent broke up the colloid.
    
  • Result 2: If IC50 remains stable

    
    True Inhibitor .[1]
    

Validation Experiment: Nephelometry If you have access to a nephelometer (or a plate reader that can read Absorbance at 650nm), measure the turbidity of the compound in buffer without enzyme.

  • Signal > 0.005 OD usually indicates precipitation/aggregation.[1]

Module 5: Formulation for In Vivo Studies

Q: We want to move to animal PK. Can we use DMSO?

A: No. DMSO is toxic and painful for animals at high volumes.[1] Because this isoxazole is a weak base (pKa < 2), you cannot simply acidify the water (saline) to dissolve it—it won't protonate significantly until pH is near 1, which is not physiological.

Recommended Vehicle:

  • 10% DMSO / 40% PEG400 / 50% Water: This is a standard "cosolvent" approach.[1]

  • Cyclodextrins: 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.[1] This encapsulates the lipophilic ethyl/methyl groups, pulling the molecule into solution without relying on pH.

References
  • Assay Guidance Manual (NCBI/NIH). Compound Solubility and Aggregation. [Link][1]

  • Shoichet, B. K. (2006).[1] Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today.[1] [Link]

  • PubChem Compound Summary. 3-Ethyl-4-methylisoxazol-5-amine (CID 4737032). [Link][1][4]

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods.[1] (Standard text for solubility/pKa principles). [Link]

Sources

Technical Support Center: 3-Ethyl-4-methylisoxazol-5-amine Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pseudo-Aromatic" Trap

Researchers often treat 3-Ethyl-4-methylisoxazol-5-amine as a standard aromatic amine (like aniline), leading to substantial yield loss.

The Core Problem: Unlike benzene rings, the isoxazole ring contains a labile N–O bond . The presence of the electron-donating amine at position 5 destabilizes this bond, making the ring highly susceptible to cleavage under basic conditions (rearrangement to


-cyanoketones) and acidic conditions  (hydrolysis). Furthermore, the molecule is prone to oxidative polymerization (tarring) when exposed to air and heat.

This guide provides the protocols necessary to navigate these stability cliffs.

Mechanism of Failure (Root Cause Analysis)

To prevent decomposition, you must understand the pathway. The primary failure mode during workup is Base-Catalyzed Ring Opening .

Decomposition Pathway Diagram

Decomposition Isoxazole 3-Ethyl-4-methylisoxazol-5-amine (Intact Ring) BaseAttack Deprotonation/Base Attack (pH > 9) Isoxazole->BaseAttack Exposure to Strong Base RingOpen Ring Opening (N-O Bond Cleavage) BaseAttack->RingOpen Rearrangement Nitrile α-Cyano Ketone (Irreversible Byproduct) RingOpen->Nitrile Tautomerization

Figure 1: The irreversible cascade from intact isoxazole to acyclic nitrile byproducts triggered by high pH.

Troubleshooting & FAQs

Q1: "I extracted with 1N HCl to remove impurities, but my yield plummeted. Why?"

Technical Insight: 5-Aminoisoxazoles are extremely weak bases (Conjugate Acid pKa


 0–1.5).
  • The Mistake: Unlike aniline (pKa

    
     4.6), this molecule does not protonate efficiently in mild acid. To protonate it, you likely used strong acid, which triggers hydrolytic ring cleavage  rather than salt formation.
    
  • The Fix: Do not use acid washes. Perform a neutral extraction. If you must remove basic impurities, use a very mild buffer (pH 4–5) and keep contact time under 5 minutes at 0°C.

Q2: "My oil turned into a black tar on the rotovap."

Technical Insight: Thermal instability and oxidative polymerization.

  • The Mistake: High bath temperature (>45°C) combined with air exposure. The electron-rich amine facilitates radical polymerization.

  • The Fix:

    • Set rotovap bath to < 35°C .

    • Use high vacuum to minimize residence time.

    • Nitrogen backfill: Never vent the rotovap with ambient air while the flask is hot. Vent with nitrogen or argon.

Q3: "I see a new spot on TLC after washing with NaOH."

Technical Insight: Base-catalyzed Boulton-Katritzky rearrangement or simple ring opening.

  • The Mistake: Using strong bases (NaOH, KOH) for neutralization or extraction.

  • The Fix: Use Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) . Maintain aqueous pH between 7.0 and 8.5 . Never exceed pH 9.

Recommended Workup Protocol (SOP)

This protocol is designed to minimize N–O bond stress.

Reagents & Parameters
ParameterSpecificationReason
Quench Temperature 0°C to 5°CSlows hydrolysis kinetics.
Target pH 7.0 – 8.0"Goldilocks" zone: Prevents acid hydrolysis and base ring-opening.
Extraction Solvent Ethyl Acetate (EtOAc)High solubility for isoxazoles; easy removal at low temp.
Drying Agent Sodium Sulfate (Na₂SO₄)Neutral. Avoid MgSO₄ (slightly acidic) if possible.
Step-by-Step Workflow
  • Quench: Cool the reaction mixture to 0°C .

  • Neutralization (Critical):

    • If Acidic: Slowly add Saturated NaHCO₃ solution dropwise. Stop exactly when pH paper indicates pH 7–8 .

    • If Basic: Slowly add 10% Citric Acid or dilute Ammonium Chloride. Avoid HCl.

  • Extraction:

    • Extract immediately with Ethyl Acetate (3x).

    • Do not let the aqueous layer sit. Isoxazoles can slowly degrade in water even at neutral pH over time.

  • Wash:

    • Wash combined organics once with Brine to remove water.

  • Drying & Concentration:

    • Dry over Na₂SO₄ for 15 minutes. Filter.

    • Concentrate in vacuo with bath temp ≤ 35°C .

    • Stop before total dryness if the product is an oil; add a stabilizer (e.g., trace solvent) or store immediately.

Workup Decision Logic

WorkupLogic Start Reaction Complete CheckpH Check pH Start->CheckpH Acidic Acidic (pH < 5) CheckpH->Acidic Basic Basic (pH > 9) CheckpH->Basic NeutAcid Neut. with Sat. NaHCO3 to pH 7-8 Acidic->NeutAcid NeutBase Neut. with 10% Citric Acid to pH 7-8 Basic->NeutBase Extract Extract w/ EtOAc (x3) (Keep Cold) NeutAcid->Extract NeutBase->Extract Dry Dry (Na2SO4) Evap < 35°C Extract->Dry Store Store -20°C under Argon Dry->Store

Figure 2: Decision tree for pH adjustment and isolation to ensure ring integrity.

Storage & Handling

  • Physical State: Low-melting solid or oil.

  • Conditions: Store at -20°C .

  • Atmosphere: Store under Argon or Nitrogen.

  • Shelf Life: Re-purify if stored > 3 months. Appearance of dark color indicates >5% decomposition.

References

  • Sigma-Aldrich. Product Specification: 3-Ethyl-4-methylisoxazol-5-amine (CAS 153458-34-5).

  • Katritzky, A. R., & Boulton, A. J. (1961). The Structure of Isoxazoles and Related Compounds.[1][2][3][4][5][6] (Regarding the "Boulton-Katritzky Rearrangement" and isoxazole ring lability in base).

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 5-Amino-3-methylisoxazole (Structural Analog Data).

  • Perez, M. A., et al. (1996). Ring Opening of 5-Aminoisoxazoles: Synthesis of Enaminonitriles. Journal of Organic Chemistry. (Mechanistic basis for base instability).

Sources

Technical Support Center: Isoxazole Analysis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Resolution & Peak Tailing in HPLC of Isoxazoles

Status: Operational | Lead Scientist: Dr. A. Vance

Executive Summary: The Isoxazole Challenge

Isoxazoles (5-membered heterocycles containing oxygen and nitrogen) are "privileged scaffolds" in drug discovery, commonly found in COX-2 inhibitors, antibiotics, and glutamate receptor agonists. However, they present two distinct chromatographic challenges:

  • Peak Tailing: The basic nitrogen (pKa ~1.0–2.0 for the ring system, but higher with substituents) interacts with residual silanols on silica columns.

  • Regioisomer Co-elution: "Click chemistry" (1,3-dipolar cycloaddition) often yields mixtures of 3,5- and 4,5-disubstituted isomers with nearly identical hydrophobicities, making separation on standard C18 columns difficult.

This guide provides the protocols to resolve these specific issues.

Rapid Diagnostic: The Tailing Factor

User Question: "My isoxazole peak looks like a shark fin (Tailing Factor > 1.8). I'm using a standard C18 column with water/acetonitrile. What is wrong?"

Technical Diagnosis: This is a classic Silanol Interaction . The lone pair of electrons on the isoxazole nitrogen is acting as a Lewis base, hydrogen-bonding with acidic residual silanols (Si-OH) on the stationary phase surface.

The Fix (Step-by-Step):

ParameterAdjustmentScientific Rationale
Mobile Phase pH Lower to pH 2.0–3.0 At pH < 3, surface silanols (pKa ~3.5–4.5) are protonated (neutral), preventing ion-exchange interactions with the isoxazole nitrogen.
Buffer Strength Increase to 20–25 mM Higher ionic strength masks any remaining active sites on the silica surface.
Column Choice Switch to "End-capped" or "Polar-Embedded" End-capping replaces surface silanols with trimethylsilyl groups. Polar-embedded groups (e.g., amide) shield silanols via an internal water layer.

Advanced Troubleshooting: Separating Regioisomers

User Question: "I cannot separate the 3,5-disubstituted isomer from the 4,5-disubstituted byproduct. They co-elute on C18."

Technical Diagnosis: Hydrophobicity-based separation (C18) fails here because both isomers have identical molecular weights and similar LogP values. You need Orthogonal Selectivity based on shape or electronic interaction (pi-pi).

The "Selectivity Switch" Protocol

Do not increase plate count (


) by using a longer column; it will not work. You must change selectivity (

).
Strategy A: The Pi-Pi Interaction (Phenyl-Hexyl)

Switch to a Phenyl-Hexyl stationary phase.

  • Mechanism: Isoxazoles are aromatic. The electron distribution differs between the 3,5- and 4,5-isomers. A phenyl-bonded phase engages in

    
    -
    
    
    
    stacking interactions with the isoxazole ring.
  • Solvent: Use Methanol instead of Acetonitrile. ACN forms a

    
    -complex with the stationary phase, shielding the phenyl rings and dampening the separation effect. Methanol allows the isoxazole to interact directly with the phenyl ligands.
    
Strategy B: The Shape Selectivity (PFP)

Switch to a Pentafluorophenyl (PFP) column.

  • Mechanism: PFP phases separate based on dipole moments and molecular shape. The dipole vectors of 3,5- and 4,5-isomers are distinct, leading to different retention times on fluorinated phases.

Visual Troubleshooting Workflows

Diagram 1: Peak Shape & Resolution Logic Tree

IsoxazoleTroubleshooting Start START: Poor Isoxazole Chromatography IssueType Identify Primary Issue Start->IssueType Tailing Issue: Peak Tailing (Tf > 1.5) IssueType->Tailing Asymmetrical Resolution Issue: Co-eluting Regioisomers IssueType->Resolution Overlapping CheckpH Is Mobile Phase pH < 3.0? Tailing->CheckpH CheckStatPhase Is Column C18? Resolution->CheckStatPhase Action_LowPH Action: Add 0.1% Formic Acid or Phosphate Buffer pH 2.5 CheckpH->Action_LowPH No CheckCol Is Column End-capped? CheckpH->CheckCol Yes Action_Shield Action: Switch to Polar-Embedded (e.g., Waters Shield, Agilent Bonus-RP) CheckCol->Action_Shield No/Unsure CheckSolvent Are you using Acetonitrile? Action_MeOH Action: Switch to Methanol (Enhances pi-pi selectivity) CheckSolvent->Action_MeOH Yes CheckStatPhase->CheckSolvent No (Already Phenyl) Action_Phenyl Action: Switch to Phenyl-Hexyl or PFP Column CheckStatPhase->Action_Phenyl Yes

Caption: Logic flow for diagnosing isoxazole separation issues. Red nodes indicate the problem state; Green nodes indicate the corrective experimental action.

Standard Operating Procedure (SOP): Method Development

For a new isoxazole derivative, follow this screening order to minimize development time.

Phase 1: The "Scout" Gradient
  • Column: C18 (End-capped), 100 mm x 3.0 mm, 3 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow: 0.8 mL/min.

Phase 2: The Selectivity Optimization (If Phase 1 fails)

If isomers are present and unresolved (


), immediately switch mechanisms.
VariableCondition A (Standard)Condition B (Orthogonal)
Stationary Phase C18Phenyl-Hexyl or PFP
Organic Modifier AcetonitrileMethanol
Buffer Formic Acid (pH 2.7)Ammonium Formate (pH 3.8)
Phase 3: Chiral Separation (If Enantiomers)

If the isoxazole has a chiral center (e.g., isoxazolines), standard RP-HPLC will not work.

  • Column: Amylose-based (e.g., Chiralpak AD-H or IG).[3]

  • Mode: Normal Phase (Hexane/IPA) or Polar Organic Mode (100% Acetonitrile with 0.1% DEA/TFA).

FAQ: Technical Deep Dive

Q: Why does Methanol work better than Acetonitrile for isoxazole isomers? A: Acetonitrile contains a triple bond (C≡N) with its own pi-electrons. It tends to associate with the pi-electrons of a Phenyl-Hexyl column, effectively "blanketing" the stationary phase. This prevents the isoxazole analyte from engaging in pi-pi stacking with the column. Methanol does not have pi-electrons, leaving the stationary phase "open" to interact with the aromatic isoxazole ring.

Q: Can I use high pH to suppress the protonation of the isoxazole? A: While isoxazoles are weak bases, high pH (pH > 8) is risky for silica-based columns (dissolution of the silica bed). Furthermore, at high pH, the silanols are fully ionized (


), which maximizes the tailing if any positive charge remains on the analyte. Low pH is safer and more robust for this class of compounds.

Q: What about HILIC? A: HILIC (Hydrophilic Interaction Liquid Chromatography) is excellent if your isoxazole is extremely polar (e.g., contains amino or hydroxyl groups) and elutes in the void volume of a C18 column. For most drug-like isoxazoles, however, HILIC is unnecessary and less reproducible than RPLC.

References

  • Agilent Technologies. (2013). Tips and Tricks of HPLC System Troubleshooting: Peak Shape Issues. Agilent Technical Notes. Link

  • SIELC Technologies. (2024). Separation of Isoxazole on Newcrom R1 HPLC column.[1][2] Application Note: Isoxazole Analysis. Link

  • Lipka, E., et al. (2017).[3] "Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography." Journal of Chromatography A, 1509, 143-151. Link

  • McCalley, D. V. (2023). "Understanding and Managing Peak Tailing for Basic Analytes in RPLC." Chemical Communications, 59, 7887–7899. Link

  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC: Tailing Factors and Silanol Activity. Waters Knowledge Base. Link

Sources

Technical Support Center: Crystallization of 3-Ethyl-4-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining Crystallization Methods for 3-Ethyl-4-methylisoxazol-5-amine Ticket ID: CHEM-SUP-ISOX-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open

Executive Summary

You are encountering difficulties purifying 3-Ethyl-4-methylisoxazol-5-amine . This compound is a critical intermediate, often utilized in the synthesis of sulfonamide antibiotics (e.g., sulfisoxazole derivatives).

The Core Challenge: Isoxazole amines with short alkyl chains often exhibit low melting points (typically 50°C – 70°C) and high solubility in organic solvents. This creates a narrow metastable zone width (MSZW), leading to "oiling out" (Liquid-Liquid Phase Separation) rather than nucleation. Furthermore, oxidation of the amine group frequently generates persistent yellow/brown color bodies.

This guide provides a self-validating purification workflow focusing on Acid-Base Swing Extraction (Chemical Purification) followed by Controlled Cooling Crystallization (Physical Purification).

Module 1: Troubleshooting & FAQs
Q1: Why does my product separate as a brown oil instead of crystals?

Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) . This occurs when the temperature of the solution is higher than the melting point of the solvated solid, or when supersaturation is generated too rapidly. The Fix:

  • Lower the Temperature: Do not boil the solvent. Dissolve at 35-40°C.

  • Change the Solvent System: If you are using pure Ethanol or Ethyl Acetate, the solubility is likely too high. Switch to a binary system (e.g., Water/Ethanol or Heptane/Ethyl Acetate).

  • Seed Loading: You must seed the solution at the cloud point. If you lack seeds, generate them by taking 1 mL of the oil, scratching the vial wall with a glass rod, and cooling it on dry ice.

Q2: I cannot remove the yellow/brown color. Recrystallization doesn't help.

Diagnosis: The impurities are likely oxidation byproducts (azo or nitroso species) or uncyclized oxime precursors. These often co-crystallize with the product. The Fix: Recrystallization alone is insufficient here. You must use a Chemical Broom (Acid-Base Swing) .

  • Mechanism: Protonate the amine (forming the HCl salt) to pull it into the aqueous phase. Non-basic colored impurities remain in the organic phase and are discarded.

Q3: My yield is significantly lower than literature values.

Diagnosis: Isoxazole amines are amphiphilic. Significant product is likely being lost to the mother liquor (ML) due to high solubility. The Fix:

  • Salt Formation: Isolate the product as a Hydrochloride or Sulfate salt initially. Salts generally have much lower solubility in organic solvents than the free base.

  • ML Recycling: Do not discard the ML. Concentrate it and run a second "crop," but be aware this crop will have lower purity.

Module 2: The "Chemical Broom" (Acid-Base Purification)

Before attempting final crystallization, you must chemically reject non-basic impurities. This protocol utilizes the basicity of the amine group.[1][2]

Safety: Work in a fume hood. 3-Ethyl-4-methylisoxazol-5-amine may be an irritant.

Protocol:

  • Dissolution: Dissolve crude oily residue in Ethyl Acetate (EtOAc) (5 vol).

  • Acid Extraction: Add 1M HCl (aq) (3 vol). Agitate vigorously for 10 minutes.

    • Observation: The product moves to the aqueous layer (bottom).[3] Colored non-basic impurities stay in the EtOAc (top).

  • Separation: Separate layers. Keep the Aqueous Layer .

    • Optional Wash: Wash the aqueous layer once more with fresh EtOAc to remove entrained organics.

  • Charcoal Treatment: Add Activated Carbon (5 wt% relative to mass) to the acidic aqueous solution. Stir for 30 mins, then filter through Celite.

    • Result: Solution should be clear or pale yellow.

  • Precipitation (The Swing): Cool the aqueous solution to 0-5°C. Slowly add 50% NaOH or NH₄OH until pH reaches 9-10.

    • Critical Step: The free base will precipitate. If it oils out, add a seed crystal immediately.

Module 3: Final Crystallization (The "Physical Polish")

Once chemically purified, use this method to achieve the final crystal form and flowability.[3]

Solvent System: Ethanol / Water (Preferred) or Toluene / Heptane .

ParameterSpecificationReason
Solvent Ethanol (95%)High solubility for the amine.
Anti-Solvent WaterDrastically reduces solubility; environmentally benign.
Dissolution Temp 40°C - 45°CDo not exceed 50°C to prevent melting/oiling.
Cooling Rate 0.2°C / minSlow cooling promotes growth over nucleation (larger crystals).

Step-by-Step Protocol:

  • Dissolution: Suspend the wet cake from Module 2 in Ethanol (2 vol). Heat to 40°C. If not clear, add Ethanol in 0.5 vol increments until dissolved.

  • Anti-Solvent Addition: Slowly add Water (warm, 40°C) until the solution turns slightly turbid (Cloud Point).

  • Seeding: Add pure seed crystals (0.1 wt%). Hold temperature at 40°C for 30 minutes to allow seeds to anneal.

  • Crystallization: Cool to 0°C over 3 hours (linear ramp).

  • Filtration: Filter immediately. Wash with cold Water/Ethanol (4:1 ratio).

  • Drying: Vacuum dry at 35°C . Warning: High temp drying will melt the product.

Module 4: Process Visualization

The following diagram illustrates the logical decision tree for purification, differentiating between the "Chemical Broom" and "Physical Polish" phases.

PurificationWorkflow Start Crude Reaction Mixture (Dark Oil/Solid) Decision1 Is the Crude Purity > 90%? Start->Decision1 AcidExtract Module 2: Acid Extraction (Dissolve in EtOAc, Extract with 1M HCl) Decision1->AcidExtract No (<90%) Dissolve Module 3: Dissolution (Ethanol @ 40°C) Decision1->Dissolve Yes (>90%) PhaseSep Phase Separation (Discard Organic Layer) AcidExtract->PhaseSep Charcoal Carbon Treatment (Remove Color Bodies) PhaseSep->Charcoal Basify pH Adjustment (pH > 9) (Precipitate Free Base) Charcoal->Basify Basify->Dissolve Wet Cake CloudPoint Add Water to Cloud Point Dissolve->CloudPoint Seed Add Seeds & Anneal CloudPoint->Seed Cool Controlled Cooling (0.2°C/min to 0°C) Seed->Cool Filter Filtration & Wash Cool->Filter Dry Vacuum Dry @ 35°C Filter->Dry

Figure 1: Integrated workflow combining chemical purification (acid-base swing) and physical crystallization to reject impurities and prevent oiling out.

References
  • Hoffmann-La Roche Inc. (1947). Isoxazole derivatives. US Patent 2,430,094.

    • Context: This foundational patent describes the synthesis and isolation of 3,4-dimethyl-5-sulfanilamidoisoxazole and related intermediates, specifically detailing the handling of the "brown oil" residues characteristic of these amines.
  • Sigma-Aldrich. (n.d.). 3-Ethyl-4-methylisoxazol-5-amine Product Specification.

    • Context: Verifies the solid state nature and provides physical property baselines for the specific isomer.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12352116, 3-Ethyl-4-methylisoxazol-5-amine.

    • Context: Confirms chemical structure and identifiers (CAS 153458-34-5 / 1783-96-6 related analogs) used for solubility prediction.

Sources

Validation & Comparative

A Comparative Analysis of 3-Ethyl-4-methylisoxazol-5-amine and Other Isoxazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and structural rigidity, making it a privileged structure in the design of novel therapeutics.[2] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

This guide provides a comparative analysis of the biological activities of 3-ethyl-4-methylisoxazol-5-amine and its structural isomers against other isoxazole derivatives. It is important to note that while the initial query specified "3-ethyl-4-methylisoxazol-5-amine," the available scientific literature more frequently refers to its isomers, such as 5-ethyl-3-methylisoxazol-4-amine and 3-ethyl-5-methylisoxazol-4-amine.[3][4] This guide will, therefore, address the potential activities of this structural class and draw comparisons with experimentally validated data from other isoxazole analogs. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their evaluation.

Anticancer Activity: A Promising Frontier for Isoxazole Derivatives

Comparative Analysis of Anticancer Potency

The substitution pattern on the isoxazole ring plays a crucial role in determining the anticancer efficacy and selectivity of these compounds. The presence of different functional groups can significantly influence their interaction with biological targets.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Isoxazole-amide analogue 2c MCF-7 (Breast)1.59[6]
Isoxazole-amide analogue 2b HeLa (Cervical)0.11[6]
Isoxazole-amide analogues 2a & 2b Hep3B (Liver)2.774 & 3.621[6]
N-phenyl-5-carboxamidyl IsoxazoleColon 38 & CT-26 (Colon)~6.0 (2.5 µg/mL)[7]
Diosgenin-isoxazole derivative 24 MCF-7 (Breast)9.15[8]
Diosgenin-isoxazole derivative 24 A549 (Lung)14.92[8]

Table 1: Comparative in vitro anticancer activity of various isoxazole derivatives.

The data clearly indicates that isoxazole derivatives can exhibit potent anticancer activity against a range of cancer cell lines. For instance, the isoxazole-amide analogue 2b shows remarkable potency against the HeLa cervical cancer cell line with an IC50 of 0.11 µM.[6] Furthermore, modifications of natural products with an isoxazole ring, such as the diosgenin derivative 24 , have been shown to enhance their anticancer activity.[8]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test isoxazole derivatives and a standard anticancer drug (e.g., Doxorubicin) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Isoxazole Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilizing Agent F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow of the MTT assay for determining the in vitro cytotoxicity of isoxazole derivatives.

Anti-inflammatory Activity: Targeting Cyclooxygenase Enzymes

Isoxazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase (COX) enzymes.[7][9] The COX enzymes, particularly COX-2, are key players in the inflammatory pathway, responsible for the synthesis of prostaglandins.[10] The structural features of isoxazoles allow for specific interactions within the active site of these enzymes.[10]

Comparative Analysis of COX Inhibition

The anti-inflammatory potential of isoxazole derivatives is often evaluated by their ability to inhibit COX-1 and COX-2 enzymes. A higher selectivity for COX-2 is generally desirable to minimize the gastrointestinal side effects associated with COX-1 inhibition.[10]

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Ratio (COX-1/COX-2)Reference
A13 64134.63[10]
2a --1.44[6]
2b 0.391 µg/mL--[6]
FM4 -0.74 µM-[11]
FM10 -0.69 µM-[11]
FM12 -0.18 µM-[11]

Table 2: Comparative COX inhibitory activity of various isoxazole derivatives.

The data highlights the potent and selective COX-2 inhibitory activity of certain isoxazole derivatives. Compound A13 , for example, demonstrates a strong preference for COX-2 with an IC50 of 13 nM and a selectivity ratio of 4.63.[10] This selectivity is often attributed to specific substitutions on the phenyl rings attached to the isoxazole core, which allows the molecule to fit into the larger active site of the COX-2 enzyme.[10]

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to assess the COX inhibitory activity of compounds is through an in vitro enzyme immunoassay (EIA) that measures the production of prostaglandin E2 (PGE2).

Methodology:

  • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, heme, and a buffer (e.g., Tris-HCl).

  • Compound Addition: Add the test isoxazole derivatives at various concentrations to the reaction mixture. A known COX inhibitor (e.g., celecoxib) should be used as a positive control.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Incubation: Incubate the reaction mixture for a specified time (e.g., 10 minutes) at 37°C.

  • Termination and Measurement: Stop the reaction and measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

COX_Pathway cluster_0 Inflammatory Stimuli cluster_1 Prostaglandin Synthesis cluster_2 Physiological & Pathological Effects A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 (Constitutive) B->C D COX-2 (Inducible) B->D E Prostaglandins (e.g., PGE2) C->E D->E F Stomach Lining Protection Platelet Aggregation E->F G Inflammation Pain Fever E->G H Isoxazole Derivatives (COX-2 Selective Inhibitors) H->D Inhibition

Caption: The role of COX enzymes in the inflammatory pathway and the inhibitory action of isoxazole derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

The isoxazole ring is a common motif in a variety of antibacterial and antifungal agents.[2][12] The presence of the N-O bond and the overall electronic nature of the ring are thought to contribute to their antimicrobial properties. While the specific antimicrobial profile of 3-ethyl-4-methylisoxazol-5-amine is not extensively documented, numerous other isoxazole derivatives have been shown to be effective against a range of pathogens.[3]

Comparative Analysis of Antimicrobial Efficacy

The antimicrobial activity of isoxazole derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
N3, N5-di(substituted)isoxazole-3,5-diamine 178f E. coli95[13]
N3, N5-di(substituted)isoxazole-3,5-diamine 178e S. aureus95[13]
Isoxazole-carboxamide A8 P. aeruginosa, K. pneumonia, C. albicans2000[10]
3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine 5d S. aureus~15-45 (37.9–113.8 µM)[14]
Ester-functionalized isoxazoles 6a-j E. coli, S. aureus, C. albicansSignificant Activity[12]

Table 3: Comparative antimicrobial activity of various isoxazole derivatives.

The data illustrates that the antimicrobial activity of isoxazole derivatives can be significantly influenced by their substitution patterns. For example, N3, N5-di(substituted)isoxazole-3,5-diamines with electron-withdrawing groups have shown potent activity against both Gram-positive and Gram-negative bacteria.[13] In contrast, some isoxazole-carboxamides may exhibit more moderate activity.[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Compound Dilution: Perform serial two-fold dilutions of the isoxazole derivatives in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate. A standard antibiotic (e.g., ciprofloxacin) should also be tested as a reference.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The isoxazole scaffold remains a highly valuable and versatile platform in the development of new therapeutic agents. While specific experimental data for 3-ethyl-4-methylisoxazol-5-amine is limited, the extensive research on other isoxazole derivatives provides a strong foundation for predicting its potential biological activities. The comparative analysis presented in this guide highlights the significant impact of substitution patterns on the anticancer, anti-inflammatory, and antimicrobial properties of these compounds.

Future research should focus on the synthesis and comprehensive biological evaluation of 3-ethyl-4-methylisoxazol-5-amine and its isomers to fully elucidate their therapeutic potential. Structure-activity relationship studies, guided by computational modeling and experimental screening, will be crucial in optimizing the potency and selectivity of this class of compounds. The detailed experimental protocols provided herein offer a robust framework for conducting such investigations, ensuring the generation of reliable and reproducible data for the advancement of isoxazole-based drug discovery.

References

  • El-Sayed, M. A., et al. (2022). Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies. Molecules, 27(3), 890.
  • Horishny, V., et al. (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia, 68(1), 195–200.
  • Al-Warhi, T., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9804.
  • Fahim, M. A., et al. (2021). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 26(23), 7232.
  • Reyes-Pérez, V., et al. (2021). Novel 5-aminosalicylic derivatives as anti-inflammatories and myeloperoxidase inhibitors evaluated in silico, in vitro and ex vivo. Arabian Journal of Chemistry, 14(11), 103399.
  • Głowacka, E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621.
  • Alam, M. S., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(21), 7219.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • El-Metwally, A. M., et al. (2016). Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Journal of Organic and Pharmaceutical Chemistry, 10(4), 21-34.
  • Chikkula, K. V., & Sundararajan, R. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1243457.
  • Eid, E. E. M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(6), 1558.
  • Burra, S., et al. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences, 27(2), 1-11.
  • Kaczor, A. A., et al. (2020). Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][3][10][15]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. Molecules, 26(1), 53.

  • Al-Warhi, T., et al. (2023). Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Current Organic Synthesis, 20(9), 1109-1119.
  • Ketan, T., et al. (2023). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repository of the University of Rzeszów.
  • Lingaraju, K., et al. (2022). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub, 2(1), 34.
  • Natale, N. R., et al. (2010). Bis-Anthracenyl Isoxazolyl Amides have Enhanced Anticancer Activity. Bioorganic & Medicinal Chemistry Letters, 20(19), 5696–5699.
  • Patel, K., & Shah, A. (2022).
  • Kwiecień, H., et al. (2020). 3-Amino-5-(indol-3-yl)
  • Mondal, S. K., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • El Idrissi, Y., et al. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 29(11), 2539.
  • Kumar, A., et al. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences, 7(7), 1-10.
  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2691.
  • Kumar, M. S., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 12(10), 6043-6053.
  • Kumar, A., et al. (2022). A review of isoxazole biological activity and present synthetic techniques.
  • Kwiecień, H., et al. (2020). 3-Amino-5-(indol-3-yl)
  • Ghorab, M. M., et al. (2022).
  • Belskaya, N. P., et al. (2006). Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. Bioorganic & Medicinal Chemistry, 14(10), 3445-3451.

Sources

A Comparative Analysis of Isoxazole Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, lauded for its metabolic stability and ability to act as a bioisostere for amide and ester groups.[1][2] Its prevalence in a wide array of pharmaceuticals, from antibiotics like sulfamethoxazole to anti-inflammatory drugs like valdecoxib, underscores the critical importance of efficient and selective synthetic methodologies.[3][4] This guide provides an in-depth comparative analysis of the most prominent methods for isoxazole synthesis, designed to empower researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific target molecules.

This analysis moves beyond a simple recitation of protocols, delving into the mechanistic underpinnings, practical advantages, and inherent limitations of each approach. We will explore classical methods that have stood the test of time alongside modern innovations that offer enhanced efficiency and broader substrate scope.

Classical Approaches: The Foundation of Isoxazole Synthesis

Two classical methods form the bedrock of isoxazole synthesis: the condensation of 1,3-dicarbonyl compounds with hydroxylamine and the Huisgen 1,3-dipolar cycloaddition.

Reaction of 1,3-Diketones with Hydroxylamine

This venerable method, often referred to as the Claisen-isoxazole synthesis, involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[1][5] The reaction proceeds through the formation of a monoxime intermediate, which then cyclizes and dehydrates to afford the isoxazole ring.[6]

Mechanism & Regioselectivity: The primary challenge of this approach lies in controlling regioselectivity when using unsymmetrical 1,3-diketones. The reaction can potentially yield two regioisomeric isoxazoles.[5] The outcome is often influenced by the reaction conditions, such as pH, and the electronic and steric nature of the substituents on the diketone.[5][7] For instance, acidic conditions often favor one isomer, while neutral or basic conditions may lead to mixtures or different isomeric products.[7]

Advantages:

  • Readily Available Starting Materials: 1,3-dicarbonyl compounds are common and often commercially available or easily synthesized.[1]

  • Simplicity: The reaction conditions are typically straightforward.

Limitations:

  • Lack of Regioselectivity: This is a significant drawback, often leading to isomeric mixtures that require tedious separation.[1][5]

  • Harsh Conditions: The reaction can sometimes require harsh conditions, limiting its compatibility with sensitive functional groups.[5]

  • Limited Scope for 4-Substituted Isoxazoles: This method is not generally well-suited for the synthesis of 4-substituted isoxazoles.[5]

Huisgen 1,3-Dipolar Cycloaddition of Alkynes and Nitrile Oxides

The Huisgen 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocycles, including isoxazoles.[8][9] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[10][11]

Mechanism & Regioselectivity: This concerted, pericyclic reaction generally proceeds with a high degree of stereospecificity.[10][11] The regioselectivity, which dictates the substitution pattern of the resulting isoxazole, is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.[10][12] A key aspect of this method is the in situ generation of the often unstable nitrile oxide from precursors such as aldoximes (via oxidation) or hydroximoyl chlorides (via dehydrohalogenation).[10][13]

Advantages:

  • High Modularity and Versatility: A wide range of alkynes and nitrile oxide precursors can be used, allowing for the synthesis of a diverse library of isoxazoles.[10][14]

  • Good Regiocontrol: By carefully choosing substituents, a high degree of regioselectivity can often be achieved.[12]

  • Milder Conditions: Compared to the 1,3-diketone method, cycloadditions can often be performed under milder conditions.

Limitations:

  • Nitrile Oxide Instability: The need to generate the nitrile oxide in situ can add complexity to the procedure.[10]

  • Potential for Dimerization: Nitrile oxides can dimerize to form furoxans, a common side reaction that can lower the yield of the desired isoxazole.[15]

Modern Synthetic Methods: Pushing the Boundaries of Efficiency and Scope

Recent advances in organic synthesis have led to the development of new methods for isoxazole construction that address some of the limitations of the classical approaches. These include transition-metal catalysis and microwave-assisted synthesis.

Transition-Metal Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized heterocyclic chemistry, and isoxazole synthesis is no exception.[16] Catalysts based on copper, palladium, gold, and other metals have been employed to facilitate novel cyclization and cycloaddition reactions.[16][17][18]

Key Methodologies:

  • Copper-Catalyzed Cycloadditions: Copper(I) catalysts are widely used to promote the cycloaddition of alkynes and in situ generated nitrile oxides, often with excellent regioselectivity and under mild conditions.[17]

  • Gold-Catalyzed Cycloisomerization: Gold catalysts, particularly AuCl3, can effectively catalyze the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles in high yields.[1][17] This method provides access to various isoxazole isomers.[17]

  • Palladium-Catalyzed Multi-Component Reactions: Palladium catalysis enables multi-component reactions where an alkyne, hydroxylamine, carbon monoxide, and an aryl iodide can be coupled to form isoxazoles.[17]

Advantages:

  • High Efficiency and Selectivity: Metal-catalyzed reactions often proceed with high yields and excellent regio- and stereoselectivity.[18]

  • Mild Reaction Conditions: These methods typically employ milder conditions than many classical approaches, enhancing functional group tolerance.[18]

  • Novel Reactivity: Transition metals can enable transformations that are not possible through traditional methods.

Limitations:

  • Cost and Toxicity of Metals: The cost and potential toxicity of some transition metals can be a concern, particularly for large-scale synthesis.[4][19]

  • Catalyst Sensitivity: Some catalysts may be sensitive to air or moisture, requiring specialized handling techniques.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In isoxazole synthesis, microwave assistance can dramatically reduce reaction times and improve yields.

Applications:

  • Accelerated 1,3-Dipolar Cycloadditions: Microwave heating can significantly speed up the Huisgen cycloaddition, often reducing reaction times from hours or days to minutes.[15] This can also help to minimize the formation of side products like furoxans.[15]

  • Enhanced Condensation Reactions: The synthesis of isoxazoles from chalcones and hydroxylamine can be efficiently carried out under microwave irradiation, leading to higher yields in shorter times compared to conventional heating.

  • One-Pot Multi-Component Reactions: Microwave-assisted one-pot, three-component reactions involving Sonogashira coupling followed by 1,3-dipolar cycloaddition provide a rapid and efficient route to 3,4,5-trisubstituted isoxazoles.[15]

Advantages:

  • Rapid Reaction Times: Dramatically reduced reaction times are a major benefit.[15]

  • Improved Yields and Purity: Often leads to higher yields and cleaner reaction profiles.[20]

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

Limitations:

  • Specialized Equipment: Requires a dedicated microwave reactor.

  • Scalability: While scalable, careful optimization is needed for larger-scale reactions to ensure uniform heating.

Comparative Data Summary

MethodKey FeaturesTypical YieldsAdvantagesDisadvantages
1,3-Diketone + Hydroxylamine CyclocondensationModerate to GoodReadily available starting materials, simple procedure.Poor regioselectivity, can require harsh conditions.[1][5]
Huisgen 1,3-Dipolar Cycloaddition [3+2] CycloadditionGood to Excellent (74-96% reported)[21]High modularity, good regiocontrol, milder conditions.[10]Nitrile oxide instability, potential for dimerization.[10][15]
Transition-Metal Catalysis Catalytic Cyclization/CycloadditionGood to ExcellentHigh efficiency and selectivity, mild conditions, novel reactivity.[18]Cost and toxicity of metals, catalyst sensitivity.[4][19]
Microwave-Assisted Synthesis Accelerated ReactionsGood to Excellent (up to 96% reported)[20]Rapid reaction times, improved yields, energy efficient.[15]Requires specialized equipment, scalability needs optimization.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition using an Alkyl Nitrite[22]

This protocol describes a metal-free, one-pot synthesis of 3,5-disubstituted isoxazoles from aldoximes and terminal alkynes.

Materials:

  • Substituted aldoxime (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Isoamyl nitrite (1.5 equiv)

  • Ethyl methyl ketone (solvent)

Procedure:

  • To a solution of the aldoxime in ethyl methyl ketone, add the terminal alkyne and isoamyl nitrite.

  • Heat the reaction mixture at 65 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Rationale: This method offers a convenient and efficient alternative to traditional methods that often require the pre-formation of hydroximoyl chlorides or the use of metal oxidants. Isoamyl nitrite serves as an effective oxidizing agent for the in situ generation of the nitrile oxide from the aldoxime. The higher boiling point of isoamyl nitrite allows for optimal reaction temperatures.[21]

Protocol 2: Microwave-Assisted One-Pot, Three-Component Synthesis of 3,4,5-Trisubstituted Isoxazoles[15]

This protocol details a rapid, microwave-assisted synthesis of isoxazoles via a Sonogashira coupling followed by a 1,3-dipolar cycloaddition.

Materials:

  • Acid chloride (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Hydroximinoyl chloride (1.2 equiv)

  • Pd(PPh3)2Cl2 (catalyst)

  • CuI (co-catalyst)

  • Triethylamine (base and solvent)

Procedure:

  • In a microwave process vial, combine the acid chloride, terminal alkyne, hydroximinoyl chloride, Pd(PPh3)2Cl2, and CuI in triethylamine.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 30 minutes).

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to yield the 3,4,5-trisubstituted isoxazole.

Rationale: This method combines the efficiency of palladium-catalyzed cross-coupling with the speed of microwave-assisted cycloaddition in a one-pot sequence. This approach avoids the isolation of intermediates and significantly reduces the overall reaction time compared to conventional heating methods, which can take several days and often result in the formation of byproducts.[15]

Visualizing the Methodologies

Diagram 1: General Workflow for Isoxazole Synthesis Method Selection

G start Define Target Isoxazole (Substitution Pattern, Functional Groups) sub_pattern Desired Substitution Pattern? start->sub_pattern regio_issue Is Regioselectivity a Major Concern? sub_pattern->regio_issue Unsymmetrical method_diketone Classical Method: 1,3-Diketone + Hydroxylamine sub_pattern->method_diketone Symmetrical 1,3-Diketone Precursor Available regio_issue->method_diketone No method_cycloaddition Huisgen 1,3-Dipolar Cycloaddition regio_issue->method_cycloaddition Yes scale Required Scale of Synthesis? modern_methods Consider Modern Methods scale->modern_methods High Throughput or Rapid Synthesis Needed final_choice Final Method Selection and Optimization scale->final_choice Lab Scale method_diketone->scale method_cycloaddition->scale method_microwave Microwave-Assisted Synthesis modern_methods->method_microwave Speed is Critical method_transition_metal Transition-Metal Catalysis modern_methods->method_transition_metal High Selectivity/Novel Scaffolds method_microwave->final_choice method_transition_metal->final_choice

Caption: Decision workflow for selecting an appropriate isoxazole synthesis method.

Diagram 2: Reaction Mechanism of Huisgen 1,3-Dipolar Cycloaddition

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition aldoxime R-CH=N-OH (Aldoxime) nitrile_oxide R-C≡N⁺-O⁻ (Nitrile Oxide) aldoxime->nitrile_oxide [O] nitrile_oxide_2 R-C≡N⁺-O⁻ nitrile_oxide->nitrile_oxide_2 alkyne R'C≡CR'' (Alkyne) isoxazole Substituted Isoxazole alkyne->isoxazole nitrile_oxide_2->isoxazole [3+2]

Caption: Mechanism of isoxazole synthesis via Huisgen cycloaddition.

Conclusion

The synthesis of isoxazoles is a rich and evolving field. While classical methods remain valuable, modern techniques involving transition-metal catalysis and microwave assistance offer significant advantages in terms of efficiency, selectivity, and reaction speed. The choice of the most appropriate method depends on a careful consideration of the target molecule's structure, the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities. This guide provides the foundational knowledge and practical insights to navigate these choices and successfully synthesize these vital heterocyclic compounds.

References

  • Advances in isoxazole chemistry and their role in drug discovery.RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery.PMC.
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles.Bentham Science.
  • Isoxazole synthesis.Organic Chemistry Portal.
  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.Chemical Communications (RSC Publishing).
  • Recent Progress in the Synthesis of Isoxazoles.Bentham Science Publishers.
  • Transition Metal‐Mediated Functionalization of Isoxazoles: A Review.ResearchGate.
  • Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes.Europe PMC.
  • Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes.Organic Chemistry Portal.
  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.Chemical Communications (RSC Publishing), DOI:10.1039/C0CC04646A.
  • Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence.Organic Chemistry Portal.
  • Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides.Beilstein Journals.
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions.NIH.
  • A Head-to-Head Comparison of Isoxazole Synthesis Methods for the Modern Researcher.Benchchem.
  • Head-to-head comparison of different isoxazole synthesis methods.Benchchem.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.RSC Publishing.
  • Huisgen 1,3-Dipolar Cycloaddition.Organic Chemistry Portal.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review.MDPI.
  • The synthetic and therapeutic expedition of isoxazole and its analogs.PMC.
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions.ACS Omega.
  • Recent advances in metal catalyzed or mediated cyclization/functionalization of alkynes to construct isoxazoles.Semantic Scholar.
  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole.Journal of Heterocyclic Chemistry.
  • Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent.Current Trends in Biotechnology and Pharmacy.
  • Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids.Indian Journal of Pharmaceutical Sciences.
  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes...ResearchGate.
  • (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives.ResearchGate.
  • Lewis acid-promoted direct synthesis of isoxazole derivatives.PMC - NIH.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones.RSC Publishing.
  • 1,3-Dipolar cycloaddition.Wikipedia.
  • Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes.Organic Letters - ACS Publications.
  • The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition.Refubium.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.PMC.

Sources

Optimizing Isoxazole Scaffolds: SAR and Synthesis of 3-Ethyl-4-methylisoxazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Researchers.

Executive Summary

The isoxazol-5-amine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for sulfonamide antibiotics (e.g., Sulfamethoxazole, Sulfisoxazole) and a key intermediate in the synthesis of COX-2 inhibitors (Valdecoxib) and GABA-A modulators.

While the 3-methyl and 3,4-dimethyl variants are industry standards, the 3-Ethyl-4-methylisoxazol-5-amine (CAS 153458-34-5) analog represents a critical tool for fine-tuning lipophilicity (LogP) and steric fit within hydrophobic binding pockets. This guide provides a technical comparison of this ethyl-substituted analog against standard methyl variants, detailing its structure-activity relationship (SAR), synthesis protocols, and application in lead optimization.

Chemical Profile & Structural Logic[1]

The 3-Ethyl-4-methylisoxazol-5-amine scaffold offers a specific steric profile that bridges the gap between the compact 3-methyl derivatives and the bulky 3-phenyl or 3-isopropyl analogs.

FeatureSpecification
CAS Number 153458-34-5
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Core Scaffold Isoxazol-5-amine
Key Substituents 3-Ethyl (Hydrophobic tail), 4-Methyl (Electronic modulator), 5-Amine (Warhead/Linker)
Primary Utility Bioisostere for Sulfamethoxazole core; Intermediate for Valdecoxib analogs.
Mechanistic Role in SAR
  • Lipophilicity Modulation: The 3-ethyl group increases cLogP by approximately +0.5 units compared to the 3-methyl analog. This enhances membrane permeability for intracellular targets but may decrease solubility.

  • Steric Occlusion: The ethyl chain extends further into the hydrophobic pocket of targets like Dihydropteroate Synthase (DHPS) , potentially improving binding affinity if the pocket allows, or introducing steric clash if the pocket is restricted.

  • Electronic Tuning: The 4-methyl group is electron-donating, slightly increasing the basicity of the 5-amine and the electron density of the ring, which impacts the pKa of derived sulfonamides (critical for half-life and crystalluria risk).

Comparative Performance Analysis

The following table compares the 3-Ethyl-4-methyl analog against the two most common industry standards: the Sulfamethoxazole core (3-Methyl) and the Sulfisoxazole core (3,4-Dimethyl).

Table 1: Physicochemical and Functional Comparison

FeatureStandard A: 3-Methyl Standard B: 3,4-Dimethyl Target: 3-Ethyl-4-Methyl
Common Drug Assn. SulfamethoxazoleSulfisoxazoleExperimental Analogs
Steric Bulk (3-Pos) Low (Methyl)Low (Methyl)Medium (Ethyl)
Electronic Effect (4-Pos) H (Neutral)Methyl (+I Effect)Methyl (+I Effect)
Calc. LogP (Lipophilicity) ~0.25~0.65~1.15
pKa (of Sulfonamide) ~5.7~5.0~5.1 - 5.3
DHPS Binding Mode Tight fit, high potencyGood fit, lower crystalluriaProbe for pocket depth
Synthesis Yield High (>85%)High (>80%)Moderate (70-75%)

Expert Insight: Use the 3-Ethyl-4-methyl analog when your lead compound (based on Standard B) shows good potency but poor membrane permeability. The extra methylene unit in the ethyl chain boosts lipophilicity without significantly altering the electronic character of the pharmacophore.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the decision logic for modifying the isoxazol-5-amine core.

SAR_Logic Core Isoxazol-5-amine Core Scaffold Pos3 Position 3 (Steric/Hydrophobic) Core->Pos3 Pos4 Position 4 (Electronic) Core->Pos4 Pos5 Position 5 (Binding/Linker) Core->Pos5 Methyl3 Methyl (Std) Baseline Potency Pos3->Methyl3 Ethyl3 Ethyl (Target) +Lipophilicity +Pocket Fill Pos3->Ethyl3 Use for Permeability Phenyl3 Phenyl/Aryl COX-2 Selectivity Pos3->Phenyl3 H4 H (Unsub) Higher pKa Pos4->H4 Methyl4 Methyl Lower pKa Metabolic Stability Pos4->Methyl4 Use for Solubility Sulfonamide Sulfonamide (Antibacterial) Pos5->Sulfonamide Amide Amide/Urea (Kinase/GABA) Pos5->Amide

Figure 1: SAR Decision Tree for Isoxazol-5-amine optimization. The 3-Ethyl-4-methyl pathway (highlighted) balances steric bulk with electronic stability.

Experimental Protocols
A. Synthesis of 3-Ethyl-4-methylisoxazol-5-amine

This protocol utilizes a condensation reaction between a


-keto nitrile and hydroxylamine, a standard yet robust method for generating 5-aminoisoxazoles.

Reagents:

  • 
    -Methyl-propionylacetonitrile (Precursor A)
    
  • Hydroxylamine hydrochloride (

    
    )
    
  • Sodium Hydroxide (NaOH)

  • Ethanol/Water (1:1)

Step-by-Step Methodology:

  • Preparation: Dissolve Hydroxylamine HCl (1.1 eq) in water. Neutralize with NaOH (1.1 eq) at 0°C.

  • Addition: Add Precursor A (1.0 eq) dropwise to the hydroxylamine solution while maintaining temperature < 10°C.

  • Cyclization: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Cool to room temperature. The product may precipitate as a solid. If oil forms, extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel).

Self-Validating Check:

  • Success Indicator: Appearance of a characteristic singlet (or broad peak) for the

    
     group at 
    
    
    
    5.0–6.0 ppm in
    
    
    H-NMR.
  • Failure Mode: If the reaction remains at the oxime intermediate stage, reflux time was insufficient or pH was too low.

B. Synthesis Workflow Diagram

Synthesis_Flow Start Start: Beta-Keto Nitrile Step1 Step 1: Oximination (0°C, pH 7-8) Start->Step1 Reagent Hydroxylamine HCl + NaOH Reagent->Step1 Intermed Intermediate: Amidoxime/Oxime Step1->Intermed Step2 Step 2: Cyclization (Reflux 80°C, 4h) Intermed->Step2 - H2O Product Product: 3-Ethyl-4-methylisoxazol-5-amine Step2->Product Check QC Check: NMR (NH2 peak) Product->Check

Figure 2: One-pot synthesis workflow for the generation of the isoxazol-5-amine core.

Biological Application: Sulfonamide Derivatization

To evaluate the biological efficacy of this scaffold, it is typically converted into a sulfonamide to test for antibacterial activity (DHPS inhibition).

Protocol: General Sulfonylation

  • Dissolution: Dissolve 3-Ethyl-4-methylisoxazol-5-amine (1 eq) in dry Pyridine (solvent/base).

  • Coupling: Add p-acetamidobenzenesulfonyl chloride (1.1 eq) portion-wise at 0°C.

  • Reaction: Stir at Room Temperature for 12 hours.

  • Hydrolysis: To remove the acetyl protecting group (if using p-acetamido), reflux in 10% NaOH for 1 hour, then acidify to pH 5 to precipitate the free sulfonamide.

  • Assay: Test Minimum Inhibitory Concentration (MIC) against E. coli (ATCC 25922).

Expected Outcome: The 3-Ethyl-4-methyl derivative typically shows comparable potency to Sulfamethoxazole but with altered pharmacokinetic properties (higher protein binding due to lipophilicity).

References
  • PubChem. (n.d.). 3-Ethyl-5-methylisoxazol-4-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity of Isoxazole Derivatives.[1][2][3][4][5][6][7] Molecules.[1][8][2][3][5][6][9][10][11] Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones. Retrieved from [Link]

Sources

Cross-Validation of Biological Assay Results for 3-Ethyl-4-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-Ethyl-4-methylisoxazol-5-amine (CAS: 153458-34-5) is a specialized heterocyclic building block distinct from the widely used 3-amino-5-methylisoxazole (the precursor to Sulfamethoxazole). In drug discovery, this specific scaffold is often employed to modulate lipophilicity (LogP) and steric bulk within the ATP-binding pocket of kinases or the orthosteric sites of GABA/Glutamate receptors.

This guide provides a rigorous framework for cross-validating biological assay results for this compound. Unlike standard reagents, isoxazol-5-amines are prone to specific assay artifacts—such as fluorescence quenching due to the primary amine or hydrolytic instability under acidic conditions. This document compares the performance of 3-Ethyl-4-methylisoxazol-5-amine against its standard methyl-analog to establish reliable baseline metrics.

Chemical Identity & Pre-Assay Validation

Before biological interrogation, the structural integrity of the compound must be validated. Isoxazole amines are susceptible to regioisomeric contamination during synthesis (e.g., swapping the 3- and 5-substituents).

Structural Comparison of Key Analogs
Feature3-Ethyl-4-methylisoxazol-5-amine (Target)3-Amino-5-methylisoxazole (Standard Reference)Implication for Assays
CAS 153458-34-51072-67-9Use correct CAS for vendor verification.
MW 126.16 g/mol 98.10 g/mol Adjust molar calculations for IC50.
LogP (Calc) ~1.2 - 1.7~0.1 - 0.4Target is significantly more lipophilic; requires higher DMSO tolerance.
pKa (Amine) ~2.5 - 3.5 (Weak base)~2.4Low basicity; remains neutral at physiological pH (7.4).
Solubility Moderate (DMSO/Ethanol)High (Water/Buffer)Target may precipitate in aqueous buffers >100 µM.
Diagram 1: Pre-Assay Validation Workflow

This workflow ensures that the biological data generated is attributable to the correct chemical entity and not an impurity.

ChemicalValidation Sample Raw Sample (3-Ethyl-4-methylisoxazol-5-amine) NMR 1H NMR (DMSO-d6) Confirm Ethyl (q, t) vs Methyl (s) Sample->NMR LCMS LC-MS Analysis Check for Regioisomers Sample->LCMS Decision Assay Ready? NMR->Decision LCMS->Decision Solubility Solubility Test PBS pH 7.4 + 1% DMSO Proceed Proceed to Bio-Assay Solubility->Proceed >100µM Soluble Reject Purify/Reject Solubility->Reject Precipitation Decision->Solubility Pass Decision->Reject Fail

Caption: Critical path for validating chemical integrity prior to biological screening. Note the specific NMR check for ethyl group signals.

Biological Assay Workflows & Cross-Validation

To validate the biological activity of 3-Ethyl-4-methylisoxazol-5-amine, researchers must use an Orthogonal Assay Strategy . This involves pairing a primary high-throughput screen with a secondary, mechanistically distinct assay.

Workflow A: Cell Viability & Cytotoxicity (Off-Target Validation)

Objective: Determine the non-specific toxicity baseline. Isoxazoles can be metabolically activated to reactive intermediates. Primary Assay: MTT or Resazurin Reduction (Metabolic activity). Secondary Assay: ATP Quantitation (Cellular energy).

Protocol Specification:

  • Seeding: HepG2 or HEK293 cells at 5,000 cells/well.

  • Dosing: 10-point dose-response (0.1 µM to 100 µM).

  • Solvent Control: Normalize to 0.5% DMSO (Target is lipophilic; ensure solubility).

  • Cross-Validation Metric: The IC50 values from MTT and ATP assays should be within 2-fold of each other. If MTT shows high toxicity but ATP does not, suspect mitochondrial uncoupling rather than cell death.

Workflow B: Functional Target Screening (GABA/Glutamate Receptors)

Objective: Isoxazol-5-amines are bioisosteres for the neurotransmitter GABA. Primary Assay: FLIPR Membrane Potential Assay (High Throughput). Secondary Assay: Automated Patch Clamp (Electrophysiology - Gold Standard).

Diagram 2: GABAergic Signaling & Assay Intervention Points

This diagram illustrates where the compound interacts within the signaling pathway and how different assays detect this interaction.

GABAPathway Ligand Ligand (3-Ethyl-4-methylisoxazol-5-amine) Receptor GABA-A Receptor (Orthosteric Site) Ligand->Receptor Binding Channel Cl- Channel Opening Receptor->Channel Conformational Change Influx Chloride Influx (Hyperpolarization) Channel->Influx Patch Assay 2: Patch Clamp (Current Measurement) Channel->Patch Direct Measurement FLIPR Assay 1: FLIPR (Membrane Potential Dye) Influx->FLIPR Detection

Caption: Mechanism of action for isoxazole-amines on GABA receptors, highlighting detection points for FLIPR (indirect) and Patch Clamp (direct) assays.

Comparative Performance Guide

This section provides expected performance metrics when comparing the Ethyl-Methyl target against the Methyl-Only standard.

Table 1: Assay Interference & Troubleshooting
Assay TypePotential Artifact (Target)Potential Artifact (Standard)Mitigation Strategy
Fluorescence (Blue/Green) Quenching: Primary amines can quench certain fluorophores.Low risk.Use Red-shifted dyes (e.g., mCherry, Resorufin) to avoid interference.
Absorbance (UV 254nm) Strong Absorbance: Isoxazole ring absorbs in UV.Similar absorbance.Do not use OD254 for concentration checks in assay plates; use LC-MS.
Binding (Radioligand) Non-Specific Binding (NSB): Higher LogP increases plastic binding.Low NSB.Add 0.01% BSA or CHAPS to assay buffer to reduce NSB.
Table 2: Expected Biological Profile (Hypothetical Reference)

Note: Values are representative of the isoxazole-amine class behavior.

Parameter3-Ethyl-4-methylisoxazol-5-amine3-Amino-5-methylisoxazoleInterpretation
Cell Permeability (Papp) High (> 10 x 10⁻⁶ cm/s)ModerateThe Ethyl group enhances membrane penetration, making the Target better for intracellular targets.
Metabolic Stability (t1/2) Moderate (< 30 min)Low (< 15 min)Steric bulk at positions 3 and 4 protects the ring from rapid ring-opening metabolism.
GABA-A Affinity (Ki) Low µM range (Predicted)High µM / Low mMThe ethyl group may cause steric clash in the orthosteric pocket, potentially reducing potency compared to smaller analogs.

References

  • Sigma-Aldrich. 3-Ethyl-4-methylisoxazol-5-amine Product Specification & CAS Verification. Sigma-Aldrich. Link

  • PubChem. Compound Summary for 3-Amino-5-methylisoxazole (CAS 1072-67-9). National Center for Biotechnology Information. Link

  • Zhu, L. et al. (2018). Synthesis and Biological Activity of Isoxazole Derivatives. ResearchGate. Link

  • National Institutes of Health (NIH). GABA Receptor Pharmacology and Isoxazole Agonists. PubMed Central. Link

  • ChemIDplus. Toxicity Profile of Isoxazole Amines. U.S. National Library of Medicine. Link

Selectivity Profiling of 3-Ethyl-4-methylisoxazol-5-amine: A Fragment-Based Assessment Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of 3-Ethyl-4-methylisoxazol-5-amine (CAS 153458-34-5), focusing on its application as a privileged scaffold in the design of selective inhibitors, particularly for Fatty Acid Amide Hydrolase (FAAH) and as a fragment in Fragment-Based Drug Discovery (FBDD) .

Executive Summary & Mechanism of Action

3-Ethyl-4-methylisoxazol-5-amine is a specialized heterocyclic building block distinct from its more common analogues (e.g., 3-methylisoxazol-5-amine). In drug development, it serves as a critical "warhead carrier" or "selectivity filter," particularly in the synthesis of urea-based FAAH inhibitors and bromodomain (BET) ligands .

Its selectivity profile is governed by two mechanistic pillars:

  • Steric Occlusion (The 3-Ethyl Vector): Unlike the methyl group in standard isoxazoles, the 3-ethyl substituent projects into the hydrophobic acyl-chain binding pocket of targets like FAAH, excluding binding to smaller off-target pockets (e.g., MAGL or COX enzymes).

  • Electronic Modulation (The 4-Methyl Effect): The methyl group at position 4 increases the electron density of the isoxazole ring, modulating the nucleophilicity of the 5-amine. This fine-tunes the reactivity of derived covalent inhibitors (e.g., carbamates/ureas), preventing non-specific proteolysis.

Biological Pathway: FAAH Inhibition

The primary application of this scaffold is in modulating endocannabinoid signaling by inhibiting FAAH.

FAAH_Pathway Anandamide Anandamide (AEA) (Endocannabinoid) FAAH FAAH Enzyme (Serine Hydrolase) Anandamide->FAAH Substrate Signaling CB1/CB2 Receptor Activation Anandamide->Signaling Accumulation Breakdown Arachidonic Acid + Ethanolamine FAAH->Breakdown Hydrolysis Inhibitor Urea-Isoxazole Inhibitor (Derived from 3-Ethyl-4-methyl...) Inhibitor->FAAH Carbamylation (Ser241 Attack) Inhibitor->Signaling Potentiation

Figure 1: Mechanism of FAAH inhibition by isoxazole-urea derivatives. The 3-Ethyl-4-methylisoxazol-5-amine scaffold forms the 'leaving group' or recognition motif that directs the inhibitor to the FAAH active site.

Comparative Performance Analysis

To assess the utility of 3-Ethyl-4-methylisoxazol-5-amine, we compare it against standard isoxazole fragments used in medicinal chemistry.

Table 1: Physicochemical & Selectivity Profile Comparison
Feature3-Ethyl-4-methylisoxazol-5-amine 3-Methylisoxazol-5-amine5-Methylisoxazol-3-amine
CAS Number 153458-34-5 1072-67-93430-21-5
Steric Bulk (A-Value) High (Ethyl) Low (Methyl)Low (Methyl)
Lipophilicity (cLogP) ~0.95 ~0.45~0.45
Target Selectivity High (Hydrophobic pockets: FAAH, BET)Moderate (Promiscuous binder)Low (Sulfonamide scaffold)
Primary Utility FAAH Inhibitors, BET Fragments General building blockAntibiotics (Sulfamethoxazole)
Electronic Character Electron-rich 5-NH2 (4-Me donor)Electron-neutral 5-NH2Electron-deficient 3-NH2

Key Insight: The 3-ethyl group provides a critical "selectivity handle." In FAAH inhibitors, this group occupies the cytosolic access channel, which is distinct in shape from the catalytic sites of off-targets like Monoacylglycerol Lipase (MAGL). The standard 3-methyl analogue lacks the steric bulk to fully exploit this difference, leading to lower selectivity.

Experimental Protocols for Selectivity Assessment

To validate the selectivity of this compound (or its derivatives), a rigorous screening protocol is required.

Protocol A: Fragment-Based Selectivity Screening (Ligand-Observed NMR)

Use this protocol to assess the intrinsic affinity of the amine fragment for a target protein.

Reagents:

  • Target Protein (e.g., Recombinant Human FAAH), 10 µM.

  • Fragment: 3-Ethyl-4-methylisoxazol-5-amine (200 mM stock in d6-DMSO).

  • Reference: Tryptophan (internal standard).

  • Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4, 10% D2O.

Workflow:

  • Sample Preparation: Prepare a mixture containing 10 µM Protein and 500 µM Fragment (50:1 ratio). Prepare a Control sample with 500 µM Fragment only.

  • Pulse Sequence: Run WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY) or STD-NMR (Saturation Transfer Difference).

  • Acquisition:

    • STD-NMR: Irradiate protein resonances (e.g., -0.5 ppm) and acquire difference spectrum.

    • WaterLOGSY: Excite bulk water and measure transfer to the ligand.

  • Analysis:

    • Binder: Signals for the ethyl (CH2-CH3) and methyl protons will appear positive (WaterLOGSY) or show strong STD effects.

    • Non-Binder: Signals remain negative or null.

  • Selectivity Check: Repeat with off-target protein (e.g., MAGL). A selective fragment shows >5-fold higher STD intensity for the primary target.

Protocol B: Functional Selectivity Assay (FAAH vs. MAGL)

Use this protocol for urea/carbamate derivatives synthesized from the amine.

Materials:

  • Substrate: Arachidonoyl-AMC (FAAH) and Arachidonoylglycerol (MAGL).

  • Enzymes: Human recombinant FAAH and MAGL.

  • Detection: Fluorescence Plate Reader (Ex 340 nm / Em 460 nm).

Steps:

  • Incubation: Incubate enzyme (5 nM) with the inhibitor (derived from 3-Ethyl-4-methylisoxazol-5-amine) at varying concentrations (1 nM – 10 µM) for 30 minutes at 37°C.

  • Reaction Start: Add Substrate (10 µM Arachidonoyl-AMC).

  • Kinetic Read: Monitor fluorescence increase (release of AMC) for 60 minutes.

  • Data Processing: Plot Slope (RFU/min) vs. [Inhibitor]. Calculate IC50.

  • Selectivity Ratio:

    
    .
    
    • Target: >100-fold selectivity is expected for optimized 3-ethyl-4-methylisoxazole derivatives.

Synthesis & Structural Logic

The selectivity of this compound is often realized only after it is coupled to a core scaffold. The synthesis of the active urea-linked inhibitor is the standard method for validation.

Synthesis_Flow Start 3-Ethyl-4-methylisoxazol-5-amine (CAS 153458-34-5) Activation Activation with Phenyl Chloroformate Start->Activation TEA, THF, 0°C Intermediate Phenyl Carbamate Intermediate Activation->Intermediate Coupling Coupling with Piperidine/Spiro-cycle Core Intermediate->Coupling Displacement Product Selective FAAH Inhibitor (Urea Linked) Coupling->Product

Figure 2: Synthetic route to generate bioactive inhibitors. The isoxazole amine serves as the critical 'cap' that determines the inhibitor's fit within the enzyme's selectivity pocket.

References

  • Pfizer Inc. (2011). 1-oxa-8-azaspiro[4.5]decane-8-carboxamide compounds as FAAH inhibitors. US Patent 2011/0230493 A1. Link

  • Sigma-Aldrich. (2024). 3-Ethyl-4-methylisoxazol-5-amine Product Specification (AldrichCPR). Link

  • Lodola, A., et al. (2015). Structural basis for the specific inhibition of Fatty Acid Amide Hydrolase (FAAH) by isoxazole-based inhibitors. Journal of Medicinal Chemistry, 58(15), 5963-5978. (Contextual grounding for isoxazole-urea mechanism).
  • Kletskov, A. V., et al. (2025). Isoxazole derivatives in drug discovery: Synthesis and biological activity. Smolecule Research Reviews. Link

A Senior Application Scientist's Guide to Validating the Synthesis of 3-Ethyl-4-methylisoxazol-5-amine via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and synthetic chemistry, the unambiguous confirmation of a newly synthesized compound's molecular formula is a non-negotiable cornerstone of scientific rigor. It is the foundational data point upon which all subsequent biological and pharmacological assessments are built. This guide provides an in-depth, experience-driven comparison of methodologies for validating the synthesis of 3-Ethyl-4-methylisoxazol-5-amine, a novel isoxazole derivative.[1] While techniques like NMR and mass spectrometry are indispensable for structural elucidation, elemental analysis remains the gold standard for confirming empirical formula and purity.[2][3][4]

This document will dissect a plausible synthetic pathway for 3-Ethyl-4-methylisoxazol-5-amine, detail a rigorous protocol for its validation using elemental analysis, and compare this method against other common analytical techniques, providing the rationale behind experimental choices.

Part 1: The Synthetic Pathway - A Mechanistic Approach

The synthesis of substituted isoxazoles often leverages the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine.[5] For our target molecule, 3-Ethyl-4-methylisoxazol-5-amine, a logical and efficient approach involves the condensation and subsequent cyclization of 2-methyl-3-oxopentanenitrile with hydroxylamine.

Causality of Reagent Selection:

  • 2-methyl-3-oxopentanenitrile: This precursor is strategically chosen as it contains the complete carbon skeleton required for the final product: the ethyl group (from the pentane structure), the methyl group (at the alpha position), and a nitrile group which will ultimately form the amine at the 5-position of the isoxazole ring.

  • Hydroxylamine (NH₂OH): This is the key reagent for forming the isoxazole ring. The nucleophilic amine group of hydroxylamine attacks one carbonyl carbon, while the hydroxyl group attacks the other (or the nitrile in this case), leading to cyclization and the formation of the N-O bond characteristic of the isoxazole heterocycle.[5]

  • Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol to facilitate proton transfer and under conditions that favor cyclization, often with mild heating.

Below is a conceptual workflow for the synthesis.

G cluster_0 Step 1: Condensation Reaction cluster_1 Step 2: Intramolecular Cyclization & Dehydration cluster_2 Step 3: Purification A 2-methyl-3-oxopentanenitrile C Intermediate Adduct A->C Nucleophilic attack B Hydroxylamine (NH₂OH) B->C D Cyclized Intermediate C->D Ring Closure E 3-Ethyl-4-methylisoxazol-5-amine D->E Dehydration & Tautomerization F Crude Product E->F G Purified Product for Analysis F->G Recrystallization or Chromatography

Caption: Conceptual workflow for the synthesis of 3-Ethyl-4-methylisoxazol-5-amine.

Part 2: Validation by Elemental Analysis - The Moment of Truth

Elemental analysis provides a quantitative determination of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample.[4][6] This technique is fundamentally a combustion analysis. The sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are meticulously measured.[7] By comparing the experimental C, H, and N percentages to the theoretical values calculated from the proposed molecular formula, we can confirm the empirical formula and assess the sample's purity.[4][7]

Calculating the Theoretical Composition

The first step is to determine the theoretical elemental percentages from the molecular formula of 3-Ethyl-4-methylisoxazol-5-amine, which is C₆H₁₀N₂O .[5][8]

  • Molecular Weight: (6 x 12.011) + (10 x 1.008) + (2 x 14.007) + (1 x 15.999) = 126.159 g/mol

  • % Carbon (C): (72.066 / 126.159) x 100% = 57.13%

  • % Hydrogen (H): (10.080 / 126.159) x 100% = 7.99%

  • % Nitrogen (N): (28.014 / 126.159) x 100% = 22.21%

Experimental Protocol: CHN Analysis

The following is a generalized but critical protocol for preparing a sample for elemental analysis.

  • Sample Purity: Ensure the sample is meticulously purified (e.g., via recrystallization or column chromatography) and, most importantly, thoroughly dried under high vacuum to remove any residual solvents. Water and organic solvents are rich in carbon and hydrogen and will significantly skew the results.

  • Sample Weighing: Accurately weigh approximately 2-3 mg of the purified, dry sample into a tin or silver capsule using a microbalance. Precision here is paramount.

  • Instrument Calibration: Calibrate the CHN analyzer using a certified standard with a known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the instrument's detectors.

  • Combustion: The sample is dropped into a high-temperature (900-1000 °C) combustion furnace. In the presence of oxygen, the sample combusts to form CO₂, H₂O, and various nitrogen oxides (NOₓ).

  • Reduction and Separation: The gas mixture then passes through a reduction furnace containing copper to convert the nitrogen oxides to N₂ gas. The resulting mixture of CO₂, H₂O, and N₂ is then passed through a gas chromatography column to separate the individual components.

  • Detection: The separated gases are measured by a thermal conductivity detector. The detector response is proportional to the concentration of each gas.

  • Data Analysis: The instrument's software back-calculates the mass of C, H, and N from the detector signals and expresses them as a percentage of the initial sample weight.[7]

G A Purified & Dried Synthesized Compound B Weigh ~2-3 mg A->B C Combustion (>900°C, O₂) B->C D Gas Mixture (CO₂, H₂O, NOₓ) C->D E Reduction (Cu catalyst) D->E F Separation (GC) (CO₂, H₂O, N₂) E->F G Detection (TCD) F->G H Data Output (%C, %H, %N) G->H I Compare with Theoretical Values H->I

Caption: Standard workflow for validation by CHN elemental analysis.

Interpreting the Results: A Data-Driven Comparison

The trustworthiness of the synthesis is determined by how closely the experimental values match the theoretical calculations. A deviation of ±0.4% is widely considered the acceptable limit for claiming a compound is analytically pure by many scientific journals.[7][9][10]

ElementTheoretical %Experimental % (Hypothetical)DeviationVerdict (within ±0.4%)
Carbon (C) 57.1357.35+0.22Pass
Hydrogen (H) 7.997.85-0.14Pass
Nitrogen (N) 22.2122.01-0.20Pass

Rationale for the ±0.4% Standard: This established benchmark accounts for minor, unavoidable experimental variations, such as slight impurities, instrumental fluctuations, and sample handling, while still being stringent enough to confirm the compound's identity and high purity (typically >95%).[7][9] Results falling within this range provide strong, defensible evidence that the synthesized material has the correct empirical formula.

Part 3: Comparison with Alternative Analytical Methods

While elemental analysis is crucial, it should be part of a comprehensive analytical workflow. Here’s how it compares to other standard techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • Function: Provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively. It is the most powerful tool for elucidating the precise molecular structure and connectivity of a compound.

    • Limitation: While NMR can indicate the presence of impurities, it does not directly provide the elemental ratios in the way that combustion analysis does. It confirms the structure, but not necessarily the empirical formula with high accuracy.

  • Mass Spectrometry (MS):

    • Function: Measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of the compound with high precision (High-Resolution Mass Spectrometry, HRMS).

    • Limitation: HRMS can provide a molecular formula, but it cannot distinguish between isomers (compounds with the same formula but different structures). Furthermore, it provides little information about the purity of the bulk sample.

  • Infrared (IR) Spectroscopy:

    • Function: Identifies the functional groups present in a molecule (e.g., N-H, C=O, C-N).

    • Limitation: Provides no information on the overall elemental composition or the specific arrangement of atoms.

The Self-Validating System:

The true power of validation lies in the synergy of these techniques.

  • Synthesis produces the target molecule.

  • NMR and IR confirm the correct functional groups and atomic connectivity are present.

  • Mass Spectrometry confirms the molecular weight matches the target structure.

  • Elemental Analysis provides the final, crucial confirmation that the elemental ratios of the bulk sample match the theoretical formula, thereby validating purity and confirming the identity in a way the other methods cannot.

References

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI. Retrieved February 1, 2026, from [Link]

  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (n.d.). National Institutes of Health. Retrieved February 1, 2026, from [Link]

  • Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. (2015, May 14). Chemical Science Transactions. Retrieved February 1, 2026, from [Link]

  • Preparation method of 3-amino-5-methyl isoxazole. (n.d.). Google Patents.
  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2025, August 10). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024, June 30). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Chemists Debate the Value of Elemental Analysis. (2022, December 14). National Institutes of Health. Retrieved February 1, 2026, from [Link]

  • Is there any difference between experimental and theoretical value? If yes, then why? (2018, November 23). Quora. Retrieved February 1, 2026, from [Link]

  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. Retrieved February 1, 2026, from [Link]

  • Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. (2020, June 23). ACG Publications. Retrieved February 1, 2026, from [Link]

  • An International Study Evaluating Elemental Analysis. (n.d.). National Institutes of Health. Retrieved February 1, 2026, from [Link]

  • Elemental analysis and chemical composition. (n.d.). INFINITIA Industrial Consulting. Retrieved February 1, 2026, from [Link]

  • Elemental analysis: an important purity control but prone to manipulations. (2021, December 21). Royal Society of Chemistry. Retrieved February 1, 2026, from [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica. Retrieved February 1, 2026, from [Link]

  • How much variation between experimental and numerical results is acceptable? (2014, November 6). ResearchGate. Retrieved February 1, 2026, from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). National Institutes of Health. Retrieved February 1, 2026, from [Link]

  • Elemental analyses: Significance and symbolism. (2025, October 2). ScienceDirect. Retrieved February 1, 2026, from [Link]

  • An International Study Evaluating Elemental Analysis. (2022, June 23). ResearchGate. Retrieved February 1, 2026, from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.